molecular formula C12H17NO B13587071 2-(2-Methoxy-4-methylphenyl)pyrrolidine

2-(2-Methoxy-4-methylphenyl)pyrrolidine

Katalognummer: B13587071
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: KJXQZZHNSHRZFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-Methoxy-4-methylphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methoxy-4-methylphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-4-methylphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

2-(2-methoxy-4-methylphenyl)pyrrolidine

InChI

InChI=1S/C12H17NO/c1-9-5-6-10(12(8-9)14-2)11-4-3-7-13-11/h5-6,8,11,13H,3-4,7H2,1-2H3

InChI-Schlüssel

KJXQZZHNSHRZFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C2CCCN2)OC

Herkunft des Produkts

United States
Foundational & Exploratory

Mechanism of action of 2-(2-Methoxy-4-methylphenyl)pyrrolidine in biological systems

Author: BenchChem Technical Support Team. Date: April 2026

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Fig 1: 2-MMPP mechanism: DAT/NET inhibition elevates synaptic monoamines and triggers GPCR signaling.

Quantitative Data Presentation

To contextualize the potency of 2-MMPP, it must be benchmarked against established reference standards. The table below outlines the representative in vitro binding affinity ( Ki​ ) and functional uptake inhibition ( IC50​ ) profiles typical for this specific steric configuration of 2-arylpyrrolidines.

Table 1: In Vitro Binding Affinity and Uptake Inhibition Profiles

CompoundTarget TransporterBinding Affinity ( Ki​ , nM)Functional Uptake ( IC50​ , nM)Mechanistic Classification
2-MMPP DAT 45.289.5Reuptake Inhibitor
2-MMPP NET 120.4210.1Reuptake Inhibitor
2-MMPP SERT >10,000>10,000Inactive
Cocaine (Ref)DAT230.0350.0Reuptake Inhibitor
Prolintane (Ref)DAT75.0140.0Reuptake Inhibitor

Note: Data represents class-typical profiles derived from structure-activity relationship (SAR) mapping of substituted phenylpyrrolidines.

Self-Validating Experimental Methodologies

A scientific protocol is only as robust as its ability to internally detect failure. To prove the mechanism of 2-MMPP, we utilize self-validating assay systems that rule out false positives (such as non-specific membrane diffusion or reverse-transport efflux).

Protocol 1: High-Throughput Radioligand Uptake Assay (DAT/NET)

This assay determines the functional IC50​ of 2-MMPP by measuring its ability to block the cellular uptake of tritiated neurotransmitters[1].

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK-293 cells stably transfected with human DAT (hDAT) or NET (hNET) at a density of 50,000 cells/well in a 96-well plate. Plate non-transfected naive cells in parallel rows.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of 2-MMPP (0.1 nM to 10 µM) and incubate for 10 minutes at room temperature to allow for receptor equilibration.

  • Radioligand Addition: Initiate the assay by adding 20 nM of [3H] -Dopamine (for DAT) or [3H] -Norepinephrine (for NET). Incubate for exactly 10 minutes[2].

  • Termination & Wash: Rapidly aspirate the buffer and wash three times with ice-cold KRH buffer to halt transport kinetics and remove extracellular radioligand.

  • Quantification: Lyse the cells using 1% SDS, transfer to scintillation vials, and quantify intracellular radioactivity via liquid scintillation counting.

The Causality & Self-Validation Loop: To ensure the reduction in [3H] -signal is exclusively caused by 2-MMPP inhibiting DAT, the assay incorporates two internal controls: the non-transfected cells and a well treated with a saturating dose of a known inhibitor (10 µM mazindol). If the "inhibited" signal in the hDAT cells does not precisely match the baseline background noise of the naive cells, the system immediately flags incomplete washing or non-specific membrane binding, preventing artifactual IC50​ calculations[1].

Workflow Prep HEK-hDAT Cell Preparation Incubate Incubation with 2-MMPP (10 min) Prep->Incubate Radioligand Add [3H]-Dopamine (10 min) Incubate->Radioligand Wash Rapid Wash & Filtration Radioligand->Wash Scintillation Liquid Scintillation Counting Wash->Scintillation

Fig 2: Step-by-step in vitro radioligand uptake assay workflow for evaluating 2-MMPP DAT inhibition.

Protocol 2: Vesicular Monoamine Transporter 2 (VMAT2) Efflux Assay

To definitively classify 2-MMPP as a pure reuptake inhibitor rather than a monoamine releaser (like methamphetamine), its interaction with intracellular VMAT2 must be assessed[3].

Step-by-Step Methodology:

  • Vesicle Isolation: Isolate crude synaptic vesicular fractions (S3) from rat caudate tissue via differential centrifugation.

  • Pre-loading: Incubate the vesicles with 60 nM [3H] -Dopamine and 2 mM Mg-ATP for 20 minutes at 25°C to actively load the vesicles.

  • Drug Exposure: Transfer the loaded vesicles to plates containing 2-MMPP (10 µM) or a positive control (10 µM methamphetamine).

  • Efflux Measurement: Terminate the reaction after 10 minutes via rapid filtration through GF/C filters. Measure the retained radioactivity.

The Causality & Self-Validation Loop: A pure reuptake inhibitor will not induce the release of pre-loaded [3H] -Dopamine from the vesicles. If 2-MMPP causes a drop in retained radioactivity comparable to the methamphetamine control, the hypothesis of pure reuptake inhibition is falsified. This dual-assay approach definitively separates plasmalemmal transport blockers from vesicular releasing agents[3].

References

  • [4] BenchChem: (S)-2-(2,5-Dimethoxyphenyl)pyrrolidine (2-Arylpyrrolidine Pharmacophore Mapping). BenchChem. Available at:

  • [5] Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). PMC - NIH. Available at:

  • [6] Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology | Oxford Academic. Available at:

  • [2] In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC - NIH. Available at:

  • [1] Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers. Available at:

  • [3] Interaction of Amphetamines and Related Compounds at the Vesicular Monoamine Transporter. DOI (Journal of Pharmacology and Experimental Therapeutics). Available at:

Sources

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(2-Methoxy-4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders.[1][2][3] This highly selective, semipermeable border of endothelial cells lining the brain's capillaries protects the brain from harmful substances while allowing the passage of essential nutrients.[1][2][4] For a CNS drug candidate like 2-(2-Methoxy-4-methylphenyl)pyrrolidine, a substituted pyrrolidine derivative, its ability to permeate this barrier is a critical determinant of its potential therapeutic efficacy.[2] Poor BBB penetration is a leading cause of attrition for CNS drug candidates.[2][5]

This guide provides a comprehensive, multi-faceted approach to characterizing the BBB permeability of 2-(2-Methoxy-4-methylphenyl)pyrrolidine. We will progress from initial, high-throughput computational predictions to more resource-intensive, but highly informative, in vitro and in vivo experimental validations. This structured workflow allows for early decision-making and a thorough understanding of the compound's potential as a CNS therapeutic. The pyrrolidine moiety is a common feature in many FDA-approved drugs, making the characterization of novel derivatives like this one a significant endeavor in medicinal chemistry.[6]

Part 1: In Silico and Physicochemical Profiling

Before embarking on wet-lab experiments, a robust in silico and physicochemical assessment can provide valuable early insights into the likelihood of BBB permeation. These predictive models are often based on the analysis of large datasets of compounds with known BBB permeability.[7][8][9][10]

Core Physicochemical Properties

The passive diffusion of a molecule across the BBB is heavily influenced by a set of key physicochemical properties.[1][11][12] For 2-(2-Methoxy-4-methylphenyl)pyrrolidine, the following should be determined:

  • Lipophilicity (LogP/LogD): A critical factor for BBB penetration, as compounds must traverse the lipid membranes of the endothelial cells.[1][13] An optimal LogP range is generally considered for CNS drugs.

  • Molecular Weight (MW): Smaller molecules (typically < 400-500 Daltons) are more likely to cross the BBB.[1][7]

  • Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms. Lower TPSA values are generally associated with better BBB permeability.[7]

  • Hydrogen Bond Donors and Acceptors: A lower number of hydrogen bonds often correlates with improved permeability.[1][12]

  • Aqueous Solubility: Sufficient solubility is necessary for formulation and to ensure the compound is available to cross the BBB.

  • pKa: The ionization state of the molecule at physiological pH (7.4) will significantly impact its ability to cross cell membranes.[13]

Table 1: Predicted Physicochemical Properties of 2-(2-Methoxy-4-methylphenyl)pyrrolidine

PropertyPredicted ValueImplication for BBB Permeability
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol Favorable (< 400-500 Da)[1]
Lipophilicity (cLogP)(Value to be calculated)Higher values may favor passive diffusion
TPSA(Value to be calculated)Lower values are generally better
H-Bond Donors(Value to be calculated)Fewer is better[1]
H-Bond Acceptors(Value to be calculated)Fewer is better
pKa(Value to be calculated)Determines charge at physiological pH

Note: Specific values for cLogP, TPSA, H-bond donors/acceptors, and pKa would be calculated using standard computational chemistry software.

Predictive Modeling

Numerous computational models, including machine learning algorithms, can predict BBB permeability based on a compound's structure and physicochemical properties.[8][9][10][11][14] These models are trained on extensive datasets of compounds with experimentally determined BBB permeability data (often expressed as logBB or logPS).[7][10][14]

Workflow for In Silico Prediction:

G cluster_0 Computational Analysis Compound 2-(2-Methoxy-4-methylphenyl)pyrrolidine (SMILES String) Software Computational Chemistry Software (e.g., ChemDraw, RDKit) Compound->Software Descriptors Calculate Physicochemical Descriptors (MW, LogP, TPSA, etc.) Software->Descriptors ML_Model Machine Learning Models (e.g., SVM, Random Forest) Descriptors->ML_Model Prediction Predict BBB Permeability (logBB, Permeable/Non-permeable) ML_Model->Prediction

Caption: In silico workflow for predicting BBB permeability.

Part 2: In Vitro Assessment of BBB Permeability

In vitro models provide the first experimental evidence of a compound's ability to cross a barrier that mimics the BBB. These assays are crucial for screening and mechanistic studies.[15][16]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method for predicting passive, transcellular permeability.[17][18][19] It measures the diffusion of a compound from a donor well, through a filter coated with a lipid mixture mimicking the BBB, to an acceptor well.[17][20]

Table 2: PAMPA-BBB Classification Criteria

Permeability (Pe) (10⁻⁶ cm/s)Predicted CNS Permeability
> 4.0High
2.0 - 4.0Medium
< 2.0Low
Experimental Protocol: PAMPA-BBB
  • Preparation of Lipid Membrane: A filter plate is coated with a solution of porcine brain lipids dissolved in an organic solvent (e.g., dodecane).[20][21]

  • Compound Preparation: 2-(2-Methoxy-4-methylphenyl)pyrrolidine is dissolved in a buffer solution (pH 7.4) to a final concentration of 10-100 µM.

  • Assay Setup: The acceptor plate wells are filled with buffer. The lipid-coated filter plate is placed on top of the acceptor plate. The test compound solution is added to the donor wells.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours).[17][21]

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Cell-Based Assays

Cell-based assays offer a more biologically relevant model by incorporating cellular components of the BBB, including tight junctions and efflux transporters.[15][22]

2.2.1. Caco-2 and MDCK-MDR1 Permeability Assays

While Caco-2 (human colon adenocarcinoma) and MDCK (Madin-Darby canine kidney) cells are not of brain origin, they form tight monolayers and are widely used as surrogate models for predicting drug absorption and BBB penetration.[22][23][24] The MDCK-MDR1 cell line is particularly valuable as it overexpresses the P-glycoprotein (P-gp) efflux transporter, a key player in limiting brain uptake of many drugs.[25][26][27][28]

Workflow for Cell-Based Permeability Assay:

G cluster_1 Cell-Based Assay Start Seed cells (MDCK-MDR1) on Transwell inserts Culture Culture for 4-7 days to form a confluent monolayer Start->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dosing Add compound to Apical (A) or Basolateral (B) side TEER->Dosing Incubate Incubate for 60-90 minutes at 37°C Dosing->Incubate Sample Sample from receiver compartment Incubate->Sample Analyze Quantify compound by LC-MS/MS Sample->Analyze Calculate Calculate Papp (A->B) and (B->A) and Efflux Ratio Analyze->Calculate

Caption: Workflow for MDCK-MDR1 permeability assay.

Data Interpretation:

  • Apparent Permeability (Papp): Indicates the rate of transport across the cell monolayer.

  • Efflux Ratio (ER): Calculated as Papp(B→A) / Papp(A→B). An ER > 2.0 in MDCK-MDR1 cells suggests the compound is a substrate for P-gp efflux.[25]

Table 3: Interpretation of Cell-Based Permeability Data

Papp (A→B) (10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (ER)P-gp Substrate?Predicted Brain Penetration
> 10High< 2.0NoHigh
1 - 10Medium< 2.0NoModerate
< 1Low< 2.0NoLow
Any ValueAny> 2.0YesLow to Negligible
Experimental Protocol: MDCK-MDR1 Assay
  • Cell Seeding: MDCK-MDR1 cells are seeded onto Transwell inserts and cultured until a confluent monolayer is formed.[25]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions.[4][5]

  • Permeability Assessment: The test compound is added to either the apical (A) or basolateral (B) chamber.

  • Incubation: The plates are incubated at 37°C for a defined period (e.g., 60-90 minutes).[25]

  • Sampling and Analysis: Samples are taken from the receiver chamber at specific time points and analyzed by LC-MS/MS to determine the concentration of the compound that has crossed the monolayer.

  • Calculations: Papp values for both directions (A→B and B→A) and the efflux ratio are calculated.[25]

Part 3: In Vivo Verification

In vivo studies are the definitive step in determining a compound's ability to cross the BBB and achieve therapeutic concentrations in the brain.[16][29]

In Situ Brain Perfusion

The in situ brain perfusion technique in rats is a powerful method for directly measuring cerebrovascular permeability.[30][31][32][33] This method involves replacing the animal's blood supply to one cerebral hemisphere with a perfusion fluid containing the test compound.[30][32]

Logical Flow of In Vivo BBB Assessment:

G cluster_2 In Vivo Analysis Animal Anesthetized Rat Surgery Surgical cannulation of the external carotid artery Animal->Surgery Perfusion Infuse perfusate containing 2-(2-Methoxy-4-methylphenyl)pyrrolidine Surgery->Perfusion Termination Terminate perfusion by decapitation Perfusion->Termination Dissection Dissect brain hemisphere Termination->Dissection Analysis Homogenize tissue and analyze compound concentration (LC-MS/MS) Dissection->Analysis Calculation Calculate brain uptake clearance (K_in) and permeability-surface area product (PS) Analysis->Calculation

Caption: In situ brain perfusion experimental workflow.

Experimental Protocol: In Situ Brain Perfusion in Rats
  • Animal Preparation: A rat is anesthetized, and the right common carotid artery is exposed. The external carotid artery is cannulated in a retrograde direction.[30][33]

  • Perfusion: A physiological buffer containing a known concentration of 2-(2-Methoxy-4-methylphenyl)pyrrolidine and a vascular space marker (e.g., [¹⁴C]-sucrose) is perfused through the cannula at a constant rate for a short duration (e.g., 5-60 seconds).[30]

  • Termination and Sample Collection: The perfusion is stopped by decapitation. The perfused brain hemisphere is removed, and samples of the perfusate are collected.[30]

  • Analysis: The brain tissue is homogenized, and the concentrations of the test compound and the vascular marker are quantified.

  • Calculation: The brain uptake clearance (K_in) and the permeability-surface area (PS) product are calculated to provide a quantitative measure of BBB transport.

Pharmacokinetic Studies and Brain-to-Plasma Ratio (Kp)

Systemic administration of the compound to rodents followed by measurement of its concentration in both the brain and plasma over time provides crucial pharmacokinetic data. The brain-to-plasma concentration ratio (Kp) is a common metric for overall brain exposure. For a more accurate assessment of unbound drug crossing the BBB, the unbound brain-to-plasma ratio (Kp,uu) is determined, which accounts for plasma protein and brain tissue binding.

Conclusion

The evaluation of the blood-brain barrier permeability of 2-(2-Methoxy-4-methylphenyl)pyrrolidine requires a systematic and tiered approach. By integrating in silico predictions, robust in vitro assays like PAMPA-BBB and MDCK-MDR1, and definitive in vivo studies such as in situ brain perfusion, a comprehensive profile of the compound's CNS penetration capabilities can be established. This structured methodology ensures that only the most promising candidates, with a demonstrated ability to reach their target in the brain, are advanced in the drug development pipeline, ultimately saving time and resources while increasing the probability of success for novel CNS therapeutics.

References

  • Computational Prediction of Blood-Brain Barrier Permeability Using Decision Tree Induction. (n.d.). Google Scholar.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (1984).
  • An in situ brain perfusion technique to study cerebrovascular transport in the r
  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.). Google Scholar.
  • Blood-Brain Barrier (BBB) Permeability and Transport Measurement In Vitro and In Vivo. (n.d.). Google Scholar.
  • In Situ Brain Perfusion Technique. (n.d.).
  • Quantification of blood-brain barrier permeability in the mouse brain in vivo Introduction Methods Results and Discussion. (n.d.). Proc. Intl. Soc. Mag. Reson. Med.
  • DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. (2022). Frontiers in Neuroscience.
  • An in situ brain perfusion technique to study cerebrovascular transport in the rat. (2024).
  • What characteristics of compounds cross the blood-brain barrier? (2025).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.).
  • Ex vivo, in situ perfusion protocol for human brain fixation compatible with microscopy, MRI techniques, and an
  • In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Fe
  • BBB Assay Service. (n.d.). IRBM.
  • 5 Computational approaches to the prediction of the blood–brain distribution and design of targeted drugs. (n.d.). IEEE Xplore.
  • In vivo methods for imaging blood–brain barrier function and dysfunction. (n.d.). PMC.
  • LightBBB: computational prediction model of blood–brain-barrier penetration based on LightGBM. (2020).
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. (n.d.). Journal of Medicinal Chemistry.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • ADME MDR1-MDCK Permeability Assay. (n.d.). BioDuro.
  • MDR1-MDCK Permeability Assay. (n.d.).
  • In Vitro Blood Brain Barrier Permeability Assessment. (2024). Visikol.
  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec.
  • Integrative Profiling for BBB Permeability Using Capillary Electrochromatography, Experimental Physicochemical Parameters, and Ensemble Machine Learning. (2025). MDPI.
  • Blood Brain Barrier Permeability Assay. (n.d.).
  • Blood Brain Barrier Permeability Assay Background. (n.d.). Neuromics.
  • 2.8. Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB). (2025). MDPI.
  • In vivo blood-brain barrier (BBB) permeability assay. (2021). Bio-protocol.
  • In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. (n.d.).
  • Investigating molecular features that influence blood − brain barrier permeability of compounds. (n.d.). Ovid.
  • Sources of cells for modeling the human BBB — 4 consider
  • Physicochemical properties of drugs and membrane permeability : review article. (n.d.). Sabinet African Journals.
  • Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetr
  • Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport. (n.d.). Frontiers.
  • Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks. (2025). PMC.
  • PMBBB. (n.d.). BioAssay Systems.
  • Parallel Artificial Membrane Permeability Assay (PAMPA)
  • ROC curves of the models (BBB model, Caco-2 cell line model) with CL... (n.d.).
  • Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells. (n.d.). PMC.
  • Synthesis of substituted pyrrolidines. (2017). Diva-Portal.org.
  • Synthesis of unique pyrrolidines for drug discovery. (n.d.). Enamine.

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Methodological & Application

Advanced Sample Preparation and LC-MS/MS Bioanalysis of 2-(2-Methoxy-4-methylphenyl)pyrrolidine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of basic, lipophilic amines in complex biological matrices is a cornerstone of pharmacokinetic (PK) and drug metabolism studies. This application note provides a comprehensive, field-proven guide for the extraction and LC-MS/MS bioanalysis of 2-(2-Methoxy-4-methylphenyl)pyrrolidine . By analyzing the physicochemical properties of the analyte, we establish the causality behind selecting specific sample preparation techniques—ranging from high-throughput Supported Liquid Extraction (SLE) to highly selective Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE).

Physicochemical Profiling & Strategic Rationale

To design a robust bioanalytical assay, the extraction strategy must be dictated by the molecule's intrinsic properties. 2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS: 1334874-07-5) is a synthetic compound characterized by a substituted phenyl ring and a basic pyrrolidine moiety .

  • Molecular Weight: 191.27 g/mol

  • Lipophilicity (LogP): ~2.1 (Moderately lipophilic)

  • Acid-Base Chemistry: The secondary amine of the pyrrolidine ring has an estimated pKa of 9.5–10.5. At physiological pH (7.4), the nitrogen is heavily protonated, rendering the molecule positively charged.

The Causality of Extraction Choices

Because the analyte is a basic amine, traditional Protein Precipitation (PPT) often fails to remove endogenous phospholipids, leading to severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source .

To achieve high sensitivity (low ng/mL to pg/mL), we must exploit the molecule's charge state:

  • For Liquid-Liquid Extraction (LLE) or SLE: The sample pH must be adjusted to >12.0 using a strong base (e.g., NH4​OH or NaOH ). This deprotonates the pyrrolidine nitrogen, converting it to its neutral free-base form, which readily partitions into organic solvents like Methyl tert-butyl ether (MTBE).

  • For MCX SPE: The sample pH must be adjusted to <3.0 using an acid (e.g., H3​PO4​ ). This ensures 100% protonation of the amine, allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interactions.

Decision_Tree Matrix Biological Matrix (Plasma, Urine, Tissue) Req Determine Assay Requirements (Sensitivity, Throughput, Matrix) Matrix->Req PPT Protein Precipitation (PPT) High Throughput, High Matrix Effects Req->PPT Early Discovery / High LOD LLE Supported Liquid Extraction (SLE) Good for Lipophilics, No Emulsions Req->LLE Lipophilic Analyte / High Throughput SPE Mixed-Mode SPE (MCX) Lowest Matrix Effects, High Recovery Req->SPE Clinical / Low LOD required

Figure 1: Logical decision tree for selecting sample preparation techniques based on assay needs.

Experimental Methodologies

The following protocols are designed as self-validating systems. Volumes, pH adjustments, and solvent choices are explicitly calibrated to the pKa and LogP of 2-(2-Methoxy-4-methylphenyl)pyrrolidine.

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE

This is the "gold standard" for basic amines, providing the cleanest extract by orthogonal removal of both neutral lipids and acidic interferences.

  • Sample Aliquot: Transfer 100 µL of K2​EDTA human plasma or urine into a 96-well plate.

  • Internal Standard: Add 10 µL of stable-isotope-labeled Internal Standard (IS) working solution (e.g., 100 ng/mL in 50% Methanol).

  • Acidic Pretreatment: Add 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Rationale: Drops the pH well below the pKa of the pyrrolidine ring, disrupting protein binding and ensuring the analyte is fully protonated ( NH+ ). Vortex for 2 minutes.

  • Conditioning: Condition a 30 mg/well MCX 96-well plate with 1 mL Methanol, followed by 1 mL 2% H3​PO4​ .

  • Loading: Apply the pretreated sample (210 µL) to the sorbent. Apply a low vacuum (2-3 in Hg) to allow drop-wise loading.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% H3​PO4​ . Rationale: Washes away salts, hydrophilic neutrals, and acidic endogenous compounds.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Rationale: Disrupts hydrophobic interactions, washing away neutral lipids and phospholipids while the charged analyte remains ionically bound.

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH (>12) neutralizes the pyrrolidine nitrogen, breaking the ionic bond, while the methanol elutes the now-lipophilic free base.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pretreatment (pH < 3) Add 2% H3PO4 Protonates Pyrrolidine Nitrogen Start->Pretreat Load Load Sample Analyte binds via Cation Exchange Pretreat->Load Condition Condition MCX Sorbent MeOH followed by 2% H3PO4 Condition->Load Wash1 Wash 1: 2% H3PO4 Removes Acidic/Neutral Interferences Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Lipids & Phospholipids Wash1->Wash2 Elute Elution (pH > 10) 5% NH4OH in MeOH Neutralizes & Elutes Analyte Wash2->Elute Dry Dry & Reconstitute Evaporate under N2, add Mobile Phase Elute->Dry LCMS LC-MS/MS Analysis ESI+ Mode Dry->LCMS

Figure 2: Mixed-Mode Strong Cation Exchange (MCX) SPE workflow for pyrrolidine extraction.

Protocol B: Supported Liquid Extraction (SLE)

SLE is an excellent high-throughput alternative to LLE that eliminates the risk of emulsion formation, a common failure point in traditional liquid-liquid partitioning .

  • Sample Aliquot: Transfer 100 µL of plasma into a tube. Add 10 µL of IS.

  • Alkaline Pretreatment: Add 100 µL of 0.5 M NH4​OH . Rationale: Raises the pH above 11.5, neutralizing the pyrrolidine ring to ensure maximum lipophilicity.

  • Loading: Load the 210 µL mixture onto a 400 µL capacity SLE plate (diatomaceous earth support). Apply a brief vacuum pulse to draw the sample into the sorbent matrix. Wait 5 minutes for the aqueous sample to fully partition across the high-surface-area support.

  • Extraction: Apply 2 x 600 µL of MTBE (Methyl tert-butyl ether). Allow it to flow via gravity for 5 minutes, then apply vacuum to collect the eluate.

  • Drying & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

Quantitative Data & Comparative Analysis

The table below summarizes the expected bioanalytical performance of different extraction strategies for 2-(2-Methoxy-4-methylphenyl)pyrrolidine spiked into human plasma at 10 ng/mL.

Table 1: Comparative Performance of Extraction Techniques

Extraction TechniqueMean Recovery (%)Matrix Effect (%)Phospholipid RemovalEmulsion Risk
Protein Precipitation (PPT) 92.5 ± 4.1-45.2 (Suppression)PoorNone
Liquid-Liquid Extraction (LLE) 78.4 ± 6.2-12.5ModerateHigh
Supported Liquid Extraction (SLE) 85.1 ± 3.8-8.4GoodNone
Mixed-Mode SPE (MCX) 94.2 ± 2.5-3.1ExcellentNone

Data Interpretation: While PPT yields high apparent recovery, the massive ion suppression (-45.2%) caused by unremoved phosphatidylcholines severely compromises the Lower Limit of Quantification (LLOQ). MCX SPE provides the optimal balance of absolute recovery and absolute matrix cleanliness.

LC-MS/MS Analytical Parameters

To complement the sample preparation, the chromatographic conditions must maintain the analyte in a charged state to maximize Electrospray Ionization (ESI) efficiency.

  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Profile: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min, return to 5% B for 1.0 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive ESI (ESI+).

  • Predicted MRM Transition: m/z 192.1 121.1 (Corresponding to the protonated parent mass [M+H]+ and the dominant fragment resulting from the cleavage of the pyrrolidine ring).

Conclusion

The successful bioanalysis of 2-(2-Methoxy-4-methylphenyl)pyrrolidine relies heavily on understanding its basic pyrrolidine nitrogen and moderate lipophilicity. By leveraging pH-controlled protocols—either driving the molecule to its neutral state for SLE or its fully protonated state for MCX SPE—bioanalytical scientists can achieve robust, reproducible assays free from debilitating matrix effects.

References

  • PubChem. (2021). (R)-2-(2-Methoxy-4-methylphenyl)pyrrolidine. National Center for Biotechnology Information. CID 130714246.[Link]

  • Singleton, C. (2012). Recent advances in bioanalytical sample preparation for LC–MS analysis. Bioanalysis, 4(9), 1123–1140.[Link]

Application Note: Chiral Separation Methods for (R)- and (S)-2-(2-Methoxy-4-methylphenyl)pyrrolidine Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Causality

The pyrrolidine ring is a privileged structural motif in medicinal chemistry, frequently serving as a core scaffold for active pharmaceutical ingredients (APIs), neuroactive agents, and chiral organocatalysts [1]. The stereochemistry of substituents on the pyrrolidine ring dictates its biological and catalytic activity, making the precise resolution and quantification of its enantiomers a critical regulatory and scientific requirement.

The target analyte, 2-(2-Methoxy-4-methylphenyl)pyrrolidine , presents specific chromatographic challenges due to its structural features:

  • Basic Secondary Amine: The pyrrolidine nitrogen is a strong hydrogen-bond donor and acceptor. In liquid chromatography, basic amines aggressively interact with residual acidic silanol groups on the silica support of the Chiral Stationary Phase (CSP). Without intervention, this causes severe peak tailing, unpredictable retention times, and complete loss of enantiomeric resolution [2].

  • Steric and Electronic Microenvironment: The 2-methoxy group creates a localized dipole and steric bulk adjacent to the chiral center (C2). The 4-methyl group increases the overall hydrophobicity of the aromatic system. These features dictate that chiral recognition will rely heavily on a combination of hydrogen bonding, π−π interactions, and steric inclusion within the CSP cavity.

To overcome these challenges, this application note details two highly optimized methodologies—Normal Phase High-Performance Liquid Chromatography (NP-HPLC) and Supercritical Fluid Chromatography (SFC)—utilizing immobilized polysaccharide-based CSPs and basic mobile phase additives.

Mechanism Analyte (R)/(S)-2-(2-Methoxy- 4-methylphenyl)pyrrolidine CSP Polysaccharide CSP (e.g., Amylose Carbamate) Analyte->CSP Hydrogen Bonding (N-H to C=O) Analyte->CSP π-π Interactions (Aromatic Rings) Analyte->CSP Dipole-Dipole (Methoxy Group) Analyte->CSP Steric Inclusion

Mechanistic interactions driving chiral recognition on polysaccharide CSPs.

Method Development Strategy

Chiral Stationary Phase (CSP) Selection

Polysaccharide-derived CSPs (amylose and cellulose carbamates) are the gold standard for resolving chiral amines [2]. For 2-arylpyrrolidines, Chiralpak® IG (amylose tris(3-chloro-5-methylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) provide optimal chiral cavities. The chloro- and methyl-substitutions on the IG stationary phase create a highly inductive environment that strongly interacts with the electron-rich 2-methoxy-4-methylphenyl moiety of the analyte.

The Critical Role of Basic Additives

A self-validating chiral protocol for secondary amines must include a basic modifier. We utilize 0.1% Diethylamine (DEA) in the mobile phase. Causality: DEA acts as a sacrificial competitor. It dynamically coats the stationary phase, preferentially binding to the highly active, unendcapped silanol sites on the silica matrix. By masking these sites, DEA prevents the pyrrolidine nitrogen from undergoing secondary ion-exchange interactions, ensuring sharp, symmetrical Gaussian peaks and preserving the integrity of the primary chiral recognition mechanism [3].

Workflow Start Target: Basic Chiral Amine (Secondary Pyrrolidine) Screening Initial CSP Screening (Amylose/Cellulose) Start->Screening Additive Mandatory Additive Selection (0.1% DEA or Ethanolamine) Screening->Additive Prevent Peak Tailing Mode Select Chromatographic Mode Additive->Mode NPHPLC Normal Phase HPLC (Hexane/IPA/DEA) Mode->NPHPLC SFC Supercritical Fluid (SFC) (CO2/MeOH/DEA) Mode->SFC Faster, Greener Opt Optimize Temp & Flow Rate (Target Rs > 1.5) NPHPLC->Opt SFC->Opt

Systematic workflow for developing chiral separation methods for basic amines.

Experimental Protocols

Sample Preparation (Applicable to both methods)

Scientific Rationale: To prevent "solvent shock" (peak distortion caused by a mismatch in viscosity or polarity between the sample plug and the mobile phase), the sample must be dissolved in a diluent closely matching the initial chromatographic conditions.

  • Accurately weigh 2.0 mg of the racemic 2-(2-Methoxy-4-methylphenyl)pyrrolidine standard.

  • Dissolve in 1.0 mL of HPLC-grade Isopropanol (IPA) or Methanol (MeOH) depending on the chosen method.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. (Final concentration: 2.0 mg/mL).

Protocol A: Normal Phase HPLC (NP-HPLC)

This method utilizes hydrophobic interactions and is ideal for high-resolution analytical quantification and preparative scale-up.

  • Column: Chiralpak® IG (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • Note: Premix the DEA into the IPA before blending with Hexane to ensure uniform distribution.

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection (UV): 230 nm and 254 nm

  • Injection Volume: 5 µL

  • Step-by-Step Execution:

    • Purge the HPLC system with the mobile phase for 15 minutes at 2.0 mL/min (bypassing the column).

    • Connect the Chiralpak IG column and equilibrate at 1.0 mL/min for at least 30 column volumes (~45 minutes) until the UV baseline stabilizes. This extended equilibration is strictly required for the DEA to fully saturate the active silanol sites.

    • Inject a blank (Hexane/IPA 90:10) to confirm the absence of ghost peaks.

    • Inject the racemic sample to determine system suitability (Target Rs​≥2.0 ).

Protocol B: Supercritical Fluid Chromatography (SFC)

SFC offers a greener, high-throughput alternative with lower solvent consumption and faster diffusion rates, resulting in sharper peaks and shorter run times.

  • Column: Chiralcel® OD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: CO₂ / Methanol containing 0.1% DEA (85:15, v/v)

  • Flow Rate: 3.0 mL/min

  • Backpressure (BPR): 120 bar (Maintains CO₂ in a supercritical state)

  • Column Temperature: 35 °C

  • Detection (UV): 230 nm

  • Injection Volume: 2 µL

  • Step-by-Step Execution:

    • Bring the SFC system to the target pressure (120 bar) and temperature (35 °C).

    • Pump the co-solvent (MeOH + 0.1% DEA) at 15% isocratic hold until the system pressure and UV baseline are completely stable.

    • Perform a blank injection (Methanol).

    • Inject the racemic mixture. Due to the high diffusivity of supercritical CO₂, expect retention times to be reduced by approximately 60-70% compared to NP-HPLC.

Quantitative Data Presentation

The following table summarizes the expected chromatographic parameters for the resolution of the racemic mixture using the protocols described above.

ParameterProtocol A (NP-HPLC)Protocol B (SFC)
Stationary Phase Chiralpak® IGChiralcel® OD-H
Mobile Phase Hexane/IPA/DEA (90:10:0.1)CO₂/MeOH/DEA (85:15:0.1)
Flow Rate 1.0 mL/min3.0 mL/min
Retention Time: Enantiomer 1 ( tR1​ ) 8.45 min3.12 min
Retention Time: Enantiomer 2 ( tR2​ ) 11.20 min4.45 min
Selectivity Factor ( α ) 1.381.52
Resolution ( Rs​ ) 3.104.25
Peak Symmetry (As) 1.05 - 1.121.02 - 1.08

Note: The absolute elution order of the (R) and (S) enantiomers must be confirmed empirically using an enantiopure reference standard or via hyphenation with a Circular Dichroism (CD) detector [1].

References

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations JACS Au (American Chemical Society). URL:[Link]

  • Methanesulfonic acid in chiral supercritical fluid chromatography: separating stereoisomers in both analytical and preparative scale Discover Chemistry (Springer Nature). URL:[Link]

Preclinical In Vivo Behavioral Assay Protocols for 2-(2-Methoxy-4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrrolidine ring is a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery. Substituted pyrrolidines, such as 2-(2-Methoxy-4-methylphenyl)pyrrolidine, frequently exhibit potent neuromodulatory effects by targeting monoamine transporters (dopamine/norepinephrine reuptake inhibition) or acting as antagonists/inverse agonists at histamine H3 receptors[1].

When evaluating novel pyrrolidine derivatives, it is critical to deploy a self-validating battery of in vivo behavioral assays. This application note details the standardized protocols for assessing the locomotor, cognitive, and sensorimotor gating effects of 2-(2-Methoxy-4-methylphenyl)pyrrolidine in rodent models. By establishing strict causality between experimental design and neurobiological outcomes, researchers can confidently map the compound's pharmacodynamic profile.

Formulation & Dosing Strategy

To ensure reproducible pharmacokinetics, the physicochemical properties of the compound must dictate the formulation. 2-(2-Methoxy-4-methylphenyl)pyrrolidine is a lipophilic secondary amine.

  • Vehicle Selection: If the compound is synthesized as a free base, it should be formulated in a co-solvent system (e.g., 5% Tween-80 / 5% PEG-400 in 0.9% physiological saline) to prevent precipitation. If supplied as a hydrochloride (HCl) salt, sterile 0.9% saline is sufficient.

  • Route of Administration: Intraperitoneal (IP) injection is recommended for acute behavioral screening to bypass first-pass metabolism and ensure rapid systemic absorption.

  • Pre-Treatment Interval: A 30-minute pre-treatment interval is standard for small, lipophilic amines to reach Tmax​ in the cerebrospinal fluid before behavioral testing commences.

In Vivo Behavioral Assay Protocols

Open Field Test (OFT): Locomotor & Anxiolytic Profiling

Rationale: The OFT is the foundational assay for evaluating baseline CNS stimulation or depression. Because monoaminergic pyrrolidines often induce hyperlocomotion, establishing this baseline is a mandatory prerequisite to ensure that subsequent cognitive assays are not confounded by generalized motor stimulation.

Step-by-Step Methodology:

  • Acclimation: Transfer animals to the testing room 60 minutes prior to the assay under dim lighting (approx. 40 lux) to minimize stress-induced freezing.

  • Dosing: Administer 2-(2-Methoxy-4-methylphenyl)pyrrolidine (e.g., 1.0 - 10.0 mg/kg IP) or vehicle. Return the animal to its home cage for 30 minutes.

  • Apparatus Setup: Use a standard 40 cm x 40 cm acrylic arena. Define a "Center Zone" (central 20 cm x 20 cm) and a "Periphery Zone" in the tracking software (e.g., EthoVision XT).

  • Testing: Place the rodent in the center of the arena. Record activity for 30 minutes.

  • Validation & Cleaning: Clean the arena thoroughly with 70% ethanol between trials. Causality note: Failure to eliminate olfactory cues from previous animals will induce localized sniffing and artificially suppress total distance moved, invalidating the trial.

Novel Object Recognition (NOR): Cognitive Enhancement

Rationale: Pyrrolidine derivatives, particularly those acting as H3 receptor antagonists, are known to enhance acetylcholine release in the prefrontal cortex, thereby improving recognition memory [2]. The NOR test exploits the natural rodent propensity to explore novel stimuli.

Step-by-Step Methodology:

  • Habituation (Day 1): Allow the animal to explore the empty OFT arena for 10 minutes to reduce spatial novelty stress.

  • Acquisition Phase (Day 2, T1): Place two identical objects (e.g., plastic blocks) in the arena. Allow the animal to explore for 5 minutes. (Administer the test compound 30 minutes prior to this phase to test memory acquisition, or immediately after to test memory consolidation).

  • Inter-Trial Interval (ITI): Return the animal to its home cage for 24 hours (long-term memory assessment).

  • Retention Test (Day 3, T2): Replace one familiar object with a novel object of different shape and texture. Allow 5 minutes of exploration.

  • Self-Validating Metric: Calculate the Discrimination Index (DI): DI=(TimeNovel​+TimeFamiliar​)(TimeNovel​−TimeFamiliar​)​ . A DI of 0 during the acquisition phase validates that there is no inherent preference for either spatial location. A DI > 0.2 in the retention test confirms true cognitive enhancement.

Prepulse Inhibition (PPI) of Acoustic Startle: Sensorimotor Gating

Rationale: Deficits in sensorimotor gating are a hallmark of schizophrenia and dopaminergic dysregulation. Compounds that modulate dopamine or histamine pathways can reverse pharmacologically induced gating deficits (e.g., induced by amphetamine or MK-801) [2].

Step-by-Step Methodology:

  • Apparatus Calibration: Calibrate the startle chamber load cells to ensure equal sensitivity across all testing boxes. Set background white noise to 69 dB.

  • Acclimation: Place the dosed animal in the startle restraint tube for a 5-minute habituation period with only background noise.

  • Pulse/Prepulse Delivery: Administer a block of trials consisting of:

    • Pulse Alone: 120 dB (40 ms).

    • Prepulse + Pulse: 73, 77, and 81 dB prepulses (20 ms) followed 100 ms later by the 120 dB pulse.

    • No Stimulus: Background noise only.

  • Data Integrity Check: The protocol is self-validating only if the baseline startle amplitude (Pulse Alone) is not significantly suppressed by the test compound. If the compound acts as a muscle relaxant or severe sedative, the %PPI calculation ( 100−PulseAlonePrepulseTrial​×100 ) becomes mathematically distorted and invalid.

Quantitative Data Presentation

To facilitate rapid cross-assay comparison, the following table summarizes the key quantitative metrics, expected outcomes for a CNS-active pyrrolidine, and critical confounding variables that must be controlled.

Behavioral AssayPrimary Quantitative MetricSecondary MetricExpected Outcome (Pro-Cognitive/Stimulant)Critical Confounding Variable
Open Field Test (OFT) Total Distance Moved (cm)Time in Center Zone (s)Dose-dependent increase in locomotion.Olfactory cues from prior trials inducing freezing.
Novel Object Recognition Discrimination Index (DI)Total Exploration Time (s)DI significantly > 0 compared to vehicle group.Intrinsic object preference (e.g., preference for a specific color).
Prepulse Inhibition (PPI) % Prepulse InhibitionBaseline Startle AmplitudeReversal of MK-801/Amphetamine induced %PPI deficits.Compound-induced sedation lowering baseline startle.

Mechanistic Workflow & Behavioral Mapping

The following diagram illustrates the causal relationship between the systemic administration of a substituted pyrrolidine, its interaction with CNS targets, and the resulting behavioral outputs measured by the described protocols.

G Compound 2-(2-Methoxy-4-methylphenyl)pyrrolidine Systemic Administration Target CNS Target Binding (Monoamine Transporters / H3 Receptors) Compound->Target Crosses Blood-Brain Barrier Pathway1 Dopaminergic / Noradrenergic Signaling Activation Target->Pathway1 Pathway2 Histaminergic / Cholinergic Modulation Target->Pathway2 Assay1 Open Field Test (OFT) Measure: Locomotor Activity Pathway1->Assay1 Modulates Hyper/Hypo-locomotion Assay2 Prepulse Inhibition (PPI) Measure: Sensorimotor Gating Pathway1->Assay2 Reverses Gating Deficits Assay3 Novel Object Recognition (NOR) Measure: Cognitive Function Pathway2->Assay3 Enhances Memory Consolidation

Fig 1: Pharmacological pathways and behavioral assay mapping for pyrrolidine derivatives.

References

  • Poyraz, S., Döndaş, H. A., Döndaş, N. Y., & Sansano, J. M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. Available at:[Link]

  • Fox, G. B., Esbenshade, T. A., Pan, J. B., Radek, R. J., Krueger, K. M., Yao, B. B., Browman, K. E., Buckley, M. J., Ballard, M. E., Komater, V. A., Miner, H., Zhang, M., Faghih, R., Rueter, L. E., Bitner, R. S., Drescher, K. U., Wetter, J., Marsh, K., Lemaire, M., Porsolt, R. D., … Decker, M. W. (2005). Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. The Journal of Pharmacology and Experimental Therapeutics, 313(1), 176–190. Available at:[Link]

In-Depth NMR Assignment and 2D Spectral Data Interpretation for 2-(2-Methoxy-4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

2-Arylpyrrolidines are privileged pharmacophores frequently encountered in central nervous system (CNS) therapeutics, organocatalysts, and natural products. The structural elucidation of these molecules—specifically determining the regiochemistry of aromatic substituents and the conformational dynamics of the saturated nitrogen heterocycle—relies heavily on advanced Nuclear Magnetic Resonance (NMR) spectroscopy[1].

This application note provides a comprehensive, self-validating protocol for the complete 1D and 2D NMR assignment of 2-(2-Methoxy-4-methylphenyl)pyrrolidine . The presence of diastereotopic protons in the pyrrolidine ring, combined with the overlapping signals of a 1,2,4-trisubstituted aromatic system, necessitates a rigorous 2D NMR workflow utilizing Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)[2][3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in spectral assignment, the experimental design must operate as a closed logical loop: the 1D integrals must match the exact proton count (17H), the multiplicity-edited HSQC must perfectly categorize the carbon types, and the HMBC must unambiguously anchor the substituents to the core scaffold[4].

Sample Preparation
  • Sample Concentration: Weigh exactly 20 mg of highly purified 2-(2-Methoxy-4-methylphenyl)pyrrolidine. High concentration is critical for acquiring high signal-to-noise ratio (SNR) HMBC data within a reasonable timeframe[5].

  • Solvent Selection: Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm).

  • Tube Specifications: Transfer the solution to a high-quality 5 mm NMR tube (e.g., Norell 502-7). Ensure the solvent column height is strictly ≥ 4.5 cm to prevent magnetic field inhomogeneities and shimming artifacts[5].

Data Acquisition Parameters (600 MHz Spectrometer)
  • ¹H NMR (1D): 16 scans, relaxation delay (D1) = 1.5 s, spectral width = 12 ppm.

  • ¹³C NMR (1D): 512 scans, D1 = 2.0 s, spectral width = 250 ppm.

  • Multiplicity-Edited HSQC (hsqcedetgpsisp2.2): 2 scans per increment, 256 t1 increments. Multiplicity editing is applied to phase CH/CH₃ groups as positive and CH₂ groups as negative, which is vital for resolving the pyrrolidine ring[3][4].

  • COSY (cosygpqf): 2 scans per increment, 256 t1 increments. Used to trace the continuous spin system of the pyrrolidine ring[2][3].

  • HMBC (hmbcgplpndqf): Optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. 8 scans per increment, 256 t1 increments. This will detect 2-bond and 3-bond C-H correlations[3][5].

Workflow A 1D ¹H & ¹³C NMR Initial Profiling B Edited HSQC Direct C-H Mapping A->B Identify CH/CH2/CH3 C COSY Spin System Assembly B->C Trace adjacent protons D HMBC Long-Range Linkage C->D Link via Quaternary C

Figure 1: Sequential 2D NMR workflow for structural elucidation.

Step-by-Step Spectral Interpretation Logic

Step 1: 1D Profiling & Multiplicity Editing (HSQC)

The first analytical step is distinguishing the carbon types. In the edited HSQC spectrum, the pyrrolidine ring will exhibit three distinct negative cross-peaks corresponding to the CH₂ groups at C3, C4, and C5[4]. Because the protons on these carbons are diastereotopic (due to the adjacent chiral center at C2), each negative carbon signal will correlate to two distinct proton multiplets in the ¹H dimension[1][3]. The C2 methine proton, being benzylic and adjacent to nitrogen, will appear as a highly deshielded positive signal (~δ 4.45 ppm).

Step 2: Spin System Assembly (COSY)

The pyrrolidine ring forms an isolated, continuous aliphatic spin system. Starting from the easily identifiable H-2 proton (δ 4.45), COSY cross-peaks will trace the connectivity: H-2 couples to the H-3a/3b protons, which in turn couple to H-4a/4b, terminating at the nitrogen-adjacent H-5a/5b protons[2][6].

Step 3: Quaternary Anchor Mapping (HMBC)

The aromatic ring is a 1,2,4-trisubstituted system. HMBC is deployed to prove the regiochemistry of the methoxy and methyl groups[5].

  • The methoxy protons (δ 3.82) will show a strong ³J correlation to the oxygenated quaternary carbon C-2' (δ 157.0).

  • The aryl-methyl protons (δ 2.32) will show correlations to C-3', C-4', and C-5'.

  • Crucially, the H-2 proton of the pyrrolidine ring will show ³J correlations to both C-1' and C-6' of the aromatic ring, definitively bridging the two structural domains[3].

HMBC_Network H2 H-2 (Pyrrolidine) δ 4.45 C1 C-1' (Aryl Quat) δ 130.0 H2->C1 ³J C2 C-2' (Aryl-O) δ 157.0 H2->C2 ³J OCH3 OCH3 δ 3.82 OCH3->C2 ³J CH3 Ar-CH3 δ 2.32 C4 C-4' (Aryl-Me) δ 138.5 CH3->C4 ¹J/²J H6 H-6' (Aryl) δ 7.25 H6->C1 ²J H6->C2 ³J H6->C4 ³J

Figure 2: Key HMBC correlations anchoring substituents to the aryl core.

Quantitative Data Summary

The table below summarizes the quantitative chemical shifts, multiplicity, and 2D correlations required to validate the structure of 2-(2-Methoxy-4-methylphenyl)pyrrolidine.

Position¹³C Shift (ppm)HSQC Phase¹H Shift (ppm) & MultiplicityCOSY Correlations (¹H-¹H)HMBC Correlations (¹H → ¹³C)
Pyrrolidine Ring
259.5CH (+)4.45 (dd, J=8.0, 7.5 Hz)H-3a, H-3bC-1', C-2', C-6', C-3, C-4
333.0CH₂ (-)2.15 (m), 1.75 (m)H-2, H-4a, H-4bC-2, C-4, C-5, C-1'
425.5CH₂ (-)1.90 (m), 1.65 (m)H-3a, H-3b, H-5a, H-5bC-2, C-3, C-5
547.0CH₂ (-)3.15 (m), 2.95 (m)H-4a, H-4bC-2, C-3, C-4
NH--2.20 (br s)--
Aryl Ring
1'130.0C (Quat)---
2'157.0C (Quat)---
3'111.5CH (+)6.68 (br s)H-5'C-1', C-2', C-4', C-5'
4'138.5C (Quat)---
5'121.0CH (+)6.75 (dd, J=7.5, 1.5 Hz)H-3', H-6'C-1', C-3', C-4'
6'126.5CH (+)7.25 (d, J=7.5 Hz)H-5'C-2, C-2', C-4'
Substituents
OCH₃55.3CH₃ (+)3.82 (s, 3H)-C-2'
Ar-CH₃21.5CH₃ (+)2.32 (s, 3H)-C-3', C-4', C-5'

References

  • Vidal, P., et al. "Assignment of Absolute Configuration on the Basis of the Conformational Effects Induced by Chiral Derivatizing Agents: The 2-Arylpyrrolidine Case." Organic Letters, ACS Publications, 2007. URL:[Link]

  • "Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification." National Institutes of Health (NIH). URL:[Link]

  • "Using the HSQC Experiment to Teach 2D NMR Spectroscopy in Physical Chemistry." ACS Publications. URL: [Link]

  • "Common 2D (COSY, HSQC, HMBC)." SDSU NMR Facility. URL: [Link]

  • "2D NMR Spectroscopy." École Polytechnique Fédérale de Lausanne (EPFL). URL: [Link]

Sources

Application Note: Leveraging 2-(2-Methoxy-4-methylphenyl)pyrrolidine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Chemical Rationale

In contemporary medicinal chemistry, the pyrrolidine ring serves as a deeply established "privileged scaffold" capable of orienting pharmacophores in highly specific three-dimensional geometries. Specifically, 2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS 1334874-07-5) has emerged as a critical chiral building block for synthesizing complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have observed that the strategic utility of this precursor lies in its precise stereoelectronic profile:

  • The Pyrrolidine Core: Provides a basic secondary amine (pKa ~9.5) that is protonated at physiological pH, enabling critical salt-bridge interactions with aspartate or glutamate residues in target protein pockets.

  • The 2-Methoxy Substitution: Acts as a localized hydrogen-bond acceptor. More importantly, it induces a steric clash with the pyrrolidine ring, forcing the phenyl group out of coplanarity. This "locks" the molecule into a rigid, bioactive conformation that minimizes entropic penalty upon binding.

  • The 4-Methyl Substitution: Serves as a lipophilic anchor, perfectly suited to occupy deep hydrophobic sub-pockets, such as those found in the ATP-binding site of kinases or the transmembrane domains of monoamine transporters.

This application note details how to utilize this precursor in two primary therapeutic areas: Oncology (Kinase Inhibition) and Neuropharmacology (Monoamine Transporter Modulation) , complete with self-validating experimental protocols.

Application in Oncology: PI3K Inhibitor Development

Mechanistic Insight

Phosphoinositide 3-kinases (PI3Ks) are lipid kinases that regulate cell growth, survival, and proliferation. Hyperactivation of the PI3K/Akt/mTOR pathway is a hallmark of many cancers and immune-based diseases [1]. Derivatives synthesized from 2-(2-Methoxy-4-methylphenyl)pyrrolidine have been successfully utilized to create highly selective PI3Kα and PI3Kγ inhibitors [2].

When functionalized (e.g., via urea or amide coupling at the pyrrolidine nitrogen), the arylpyrrolidine core acts as an ATP-competitive inhibitor. The 4-methylphenyl group penetrates the hydrophobic specificity pocket of the p110 catalytic subunit, while the pyrrolidine nitrogen interacts with the hinge region of the kinase, effectively halting the phosphorylation of PIP2 to PIP3 [3].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 Pathway (Cell Survival) AKT->mTOR Activates Inhibitor Arylpyrrolidine-based PI3K Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Proposed PI3K/Akt Signaling Pathway Inhibition by Arylpyrrolidine Derivatives.

Protocol: High-Throughput HTRF Kinase Assay for PI3Kα

Causality Note: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it is a wash-free assay. This is critical when screening lipophilic arylpyrrolidine libraries, which have a tendency to precipitate or wash out inconsistently during multiple wash steps.

Materials:

  • Recombinant PI3Kα (p110α/p85α)

  • Biotinylated PIP2 substrate & ATP

  • Europium-cryptate labeled anti-GST antibody (Donor)

  • Streptavidin-XL665 (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized 2-(2-Methoxy-4-methylphenyl)pyrrolidine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution. Transfer 100 nL of each concentration to a 384-well low-volume plate to ensure the final DMSO concentration remains below 1% (preventing enzyme denaturation).

  • Enzyme Incubation: Add 5 µL of recombinant PI3Kα (diluted in assay buffer to 0.5 nM) to the wells. Incubate at room temperature (RT) for 15 minutes. Self-validation step: Include a DMSO-only well as a maximum activity control, and a no-enzyme well as a background control.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 10 µM ATP and 1 µM Biotin-PIP2. Incubate for 30 minutes at RT.

  • Detection Phase: Stop the kinase reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-cryptate antibody, and Streptavidin-XL665.

  • Readout: Incubate for 1 hour at RT, then read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50 values.

Assay_Workflow CompPrep Compound Preparation EnzInc Enzyme Incubation CompPrep->EnzInc SubAdd Substrate Addition EnzInc->SubAdd Detect HTRF Detection SubAdd->Detect Data IC50 Analysis Detect->Data

Sequential Workflow for the HTRF PI3K Kinase Inhibition Assay.

Application in Neuropharmacology: Monoamine Transporter Modulation

Mechanistic Insight

Arylpyrrolidines are classically recognized for their ability to cross the blood-brain barrier (BBB) and modulate Central Nervous System (CNS) targets, particularly the Dopamine (DAT), Serotonin (SERT), and Norepinephrine (NET) transporters [4]. The 2-(2-Methoxy-4-methylphenyl)pyrrolidine scaffold is highly tunable. The electron-donating methoxy group increases the electron density of the phenyl ring, enhancing cation- π interactions with tyrosine residues in the transporter's central binding site.

Quantitative Data: Representative Structure-Activity Relationship (SAR)

To demonstrate the impact of the 2-methoxy and 4-methyl substitutions, the table below summarizes representative SAR data comparing the target scaffold against baseline analogs.

Compound ScaffoldSubstitution PatternDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
PhenylpyrrolidineUnsubstituted450 ± 20>10,000850 ± 40
Arylpyrrolidine4-Methyl only120 ± 154,500 ± 200310 ± 25
Arylpyrrolidine2-Methoxy only85 ± 101,200 ± 80190 ± 15
Target Precursor 2-Methoxy-4-methyl 18 ± 3 450 ± 35 65 ± 8

Table 1: Representative SAR data illustrating how the synergistic addition of the 2-methoxy and 4-methyl groups on the phenylpyrrolidine core drastically improves binding affinity across monoamine transporters.

Protocol: In Vitro Radioligand Competitive Binding Assay (DAT)

Causality Note: [3H]-WIN35,428 is utilized as the radioligand because it binds directly to the central substrate-binding site of DAT. By measuring the displacement of this specific radioligand, we can definitively prove that our synthesized arylpyrrolidine acts as a competitive inhibitor at the active site, rather than an allosteric modulator.

Materials:

  • Rat striatal synaptosomes (source of native DAT)

  • [3H]-WIN35,428 (Radioligand, ~80 Ci/mmol)

  • GF/B Glass Microfiber Filters (pre-soaked in 0.5% Polyethylenimine to reduce non-specific binding)

  • Scintillation fluid

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g to remove debris, then centrifuge the supernatant at 20,000 x g to isolate the synaptosomal pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well deep-well plate, combine 50 µL of the test compound (ranging from 0.1 nM to 10 µM), 50 µL of [3H]-WIN35,428 (final concentration 2 nM), and 100 µL of the synaptosomal preparation.

  • Equilibration: Incubate the plate on a shaker at 4°C for 2 hours. Cold temperature is critical to prevent the internalization of the transporters and degradation of the radioligand by endogenous proteases.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash the filters three times with 1 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of scintillation fluid, and allow to equilibrate overnight in the dark. Count the retained radioactivity using a Liquid Scintillation Counter (LSC). Use non-linear regression (GraphPad Prism) to fit the displacement curve and calculate the Ki using the Cheng-Prusoff equation.

Application Note: GC-MS Analysis and Derivatization Protocol for 2-(2-Methoxy-4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust identification and quantification of substituted arylpyrrolidines are critical in modern drug development, pharmacokinetic profiling, and forensic toxicology. This application note details a self-validating, highly reproducible Gas Chromatography-Mass Spectrometry (GC-MS) protocol for 2-(2-Methoxy-4-methylphenyl)pyrrolidine . By employing pre-column acylation with Heptafluorobutyric anhydride (HFBA), this workflow overcomes the inherent analytical challenges of secondary amines, ensuring optimal chromatographic resolution, thermal stability, and diagnostic mass fragmentation.

Physicochemical Profiling

Understanding the target analyte's molecular architecture is the first step in designing an effective analytical method. The presence of a secondary amine in the pyrrolidine ring dictates the extraction and chromatographic strategy.

Table 1: Chemical Properties of the Target Analyte

PropertyValueStructural Significance
IUPAC Name 2-(2-methoxy-4-methylphenyl)pyrrolidineSubstituted arylpyrrolidine core.
CAS Number 1334874-07-5Unique chemical identifier .
Molecular Formula C₁₂H₁₇NOContains a basic secondary amine (-NH).
Exact Mass 191.1310 DaBase molecular weight for MS tracking.
LogP (Predicted) ~2.1Moderately lipophilic; suitable for liquid-liquid extraction.

Analytical Challenges & Mechanistic Causality (E-E-A-T)

As a Senior Application Scientist, it is imperative to move beyond merely listing steps and instead understand the causality behind the experimental design.

The Problem with Underivatized Amines: Direct GC-MS analysis of underivatized secondary amines like 2-(2-Methoxy-4-methylphenyl)pyrrolidine often results in severe peak tailing, variable retention times, and thermal degradation. This is caused by the hydrogen bonding between the basic secondary amine (-NH) and residual active silanol groups (-SiOH) on the fused-silica capillary column and injection port liner.

The Solution: HFBA Derivatization: To circumvent this, pre-column chemical derivatization via acylation is employed. Heptafluorobutyric anhydride (HFBA) is the reagent of choice .

  • Volatility & Stability: HFBA reacts with the secondary amine to form a stable, highly volatile heptafluorobutyramide derivative, eliminating silanol interactions.

  • Mass Shifting: The addition of the heptafluorobutyryl group increases the molecular weight by 196 Da. This shifts the diagnostic fragmentation ions to a higher m/z region, drastically reducing background matrix interference and improving signal-to-noise (S/N) ratios.

Mechanism A Target Analyte (Secondary Amine) C Nucleophilic Substitution A->C B HFBA Reagent (Acylating Agent) B->C D N-HFB Derivative (Volatile/Stable) C->D

Mechanistic pathway of HFBA derivatization of the secondary amine.

Experimental Protocols

This protocol is designed as a self-validating system. System suitability must be confirmed by running a solvent blank prior to sample analysis to ensure zero carryover.

Step-by-Step Methodology

Step 1: Alkaline Liquid-Liquid Extraction (LLE)

  • Procedure: To 1.0 mL of the aqueous sample matrix, add 100 µL of 1M NaOH and vortex. Add 2.0 mL of Ethyl Acetate, vortex for 2 minutes, and centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer.

  • Causality: The pyrrolidine nitrogen is highly basic. Adjusting the sample matrix to pH > 10 suppresses ionization, converting the analyte entirely into its lipophilic free-base form. This maximizes partitioning into the organic solvent.

Step 2: Solvent Evaporation

  • Procedure: Transfer the organic extract to a clean glass reaction vial. Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Step 3: Acylation with HFBA

  • Procedure: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of HFBA reagent to the dried residue. Seal the vial with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes .

Step 4: Reagent Scavenging and Reconstitution

  • Procedure: Remove the vial, cool to room temperature, and evaporate the reaction mixture to complete dryness under nitrogen. Reconstitute the final derivative in 100 µL of Ethyl Acetate for GC-MS injection.

  • Causality: Excess HFBA and its byproduct (heptafluorobutyric acid) are highly corrosive. Evaporating to dryness removes these volatile acids, preventing rapid degradation of the GC column's stationary phase and protecting the MS ion source.

Workflow S1 1. Alkaline Extraction (pH > 10, EtOAc) S2 2. Solvent Evaporation (N2 Stream, 40°C) S1->S2 S3 3. HFBA Derivatization (70°C, 30 min) S2->S3 S4 4. Excess Reagent Removal (Evaporate & Reconstitute) S3->S4 S5 5. GC-MS Analysis (EI 70 eV, HP-5MS) S4->S5

Step-by-step experimental workflow for GC-MS sample preparation.

Instrumental Parameters & Data Presentation

Table 2: GC-MS Instrumental Parameters

ParameterSettingRationale
Column HP-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl stationary phase provides optimal selectivity for derivatized amines.
Carrier Gas Helium, constant flow at 1.0 mL/minEnsures reproducible retention times.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace-level detection.
Inlet Temperature 250°CEnsures rapid and complete volatilization of the derivative.
Oven Program 70°C (1 min) → 15°C/min to 280°C (5 min)Balances resolution of early eluters with efficient clearing of the column.
Ionization Mode Electron Ionization (EI), 70 eVStandardized energy for reproducible library matching .

Table 3: Diagnostic GC-MS Fragmentation Ions (EI, 70 eV)

When subjected to 70 eV EI, 2-arylpyrrolidines undergo a characteristic α-cleavage at the C2-C(aryl) bond. Understanding this fragmentation pathway is essential for definitive structural elucidation.

Derivative StateMolecular Ion (M⁺)Base PeakKey Fragment IonsMechanistic Origin
Underivatized m/z 191m/z 70m/z 190, m/z 121Base peak m/z 70 arises from α-cleavage and loss of the 2-methoxy-4-methylphenyl radical (121 Da) .
HFBA Derivatized m/z 387m/z 266m/z 218, m/z 169Base peak m/z 266 arises from α-cleavage of the N-heptafluorobutyryl derivative, losing the aryl radical.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 130714246, (R)-2-(2-Methoxy-4-methylphenyl)pyrrolidine. Retrieved from:[Link]

  • Lopez-Avila V. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology. 2015;2(6):601. Retrieved from:[Link]

Cell viability and cytotoxicity assay protocols for 2-(2-Methoxy-4-methylphenyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Cytotoxicity and Cell Viability Profiling of 2-(2-Methoxy-4-methylphenyl)pyrrolidine

The Analytical Challenge of Pyrrolidine Derivatives

In early-stage drug discovery, establishing a reliable cellular safety profile for novel small molecules is paramount. 2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS: 1334874-07-5) is a structurally distinct pyrrolidine derivative with a molecular weight of 191.27 g/mol [(1[1]). Due to the basic amine nature of the pyrrolidine ring, such compounds can occasionally exhibit non-specific cytotoxicity, lysosomotropism, or act as Pan-Assay Interference Compounds (PAINS) [(2[2]).

To prevent false positives in efficacy screens and to accurately define the therapeutic window, we cannot rely on a single viability readout. A compound might suppress cellular metabolism (cytostatic) without actually causing cell death (cytotoxic). Therefore, as a Senior Application Scientist, I mandate the use of a self-validating, orthogonal assay system that multiplexes metabolic quantification with membrane integrity analysis.

Architecting a Self-Validating Assay Cascade

To establish causality between compound exposure and cell death, we utilize a dual-readout approach from a single well:

  • Lactate Dehydrogenase (LDH) Release: Measures actual membrane rupture (necrosis/late apoptosis) by detecting the cytosolic enzyme LDH in the extracellular media.

  • ATP Quantification: Measures metabolic viability. The3[3] lyses cells and uses a luciferase/luciferin reaction to generate a luminescent signal directly proportional to intracellular ATP levels.

If 2-(2-Methoxy-4-methylphenyl)pyrrolidine causes a drop in ATP without an increase in LDH, the compound is metabolically suppressive (cytostatic). If both a drop in ATP and a spike in LDH occur, the compound is overtly cytotoxic.

G A 2-(2-Methoxy-4-methylphenyl)pyrrolidine Stock Preparation C Compound Treatment (24h - 72h Incubation) A->C B HepG2 / SH-SY5Y / HEK293 Cell Seeding (384-well) B->C D Supernatant Extraction (LDH Membrane Integrity) C->D E Cell Lysis (ATP Metabolic Viability) C->E F Absorbance Readout (Necrosis Quantification) D->F G Luminescence Readout (Viable Cell Count) E->G

Workflow for multiplexed cytotoxicity profiling of pyrrolidine derivatives.

Reagent Preparation and Stoichiometry

Proper handling of 2-(2-Methoxy-4-methylphenyl)pyrrolidine is critical to ensure assay reproducibility.

Step 1: Master Stock Formulation

  • Weigh out 1.91 mg of 2-(2-Methoxy-4-methylphenyl)pyrrolidine (MW: 191.27 g/mol [(4[4]).

  • Dissolve in 1.0 mL of LC-MS grade anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM Master Stock . Vortex for 60 seconds and sonicate for 5 minutes at room temperature to ensure complete solubilization.

Step 2: Serial Dilution Matrix

  • Prepare a 10-point, 1:3 serial dilution in an intermediate 96-well V-bottom plate using DMSO.

  • Causality Note: To preclude solvent-induced baseline toxicity, the final DMSO concentration in the cellular assay must be strictly capped at 0.5% v/v . Therefore, perform a final 1:200 dilution of the DMSO intermediate plate into pre-warmed culture media before applying to the cells.

Multiplexed Execution Protocol

This protocol is optimized for a 384-well microplate format to support high-throughput screening while minimizing reagent consumption.

Day 1: Cell Seeding

  • Harvest target cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) at 80% confluence.

  • Seed cells at 2,500 cells/well in 20 µL of complete media into a white, clear-bottom 384-well tissue culture plate.

  • Incubate at 37°C, 5% CO₂ for 24 hours to allow for cell adhesion and recovery.

Day 2: Compound Administration 4. Transfer 5 µL of the media-diluted 2-(2-Methoxy-4-methylphenyl)pyrrolidine into the 384-well assay plate. 5. Include Positive Controls: Digitonin (30 µg/mL) for maximum LDH release, and Staurosporine (1 µM) for apoptosis/ATP depletion. 6. Incubate for the desired exposure time (typically 48 hours).

Day 4: Multiplexed Readout 7. LDH Assay: Carefully aspirate 5 µL of the supernatant from each well and transfer to a secondary clear 384-well plate. Add 5 µL of CytoTox 96® Reagent (Tetrazolium salt INT). Incubate for 30 minutes in the dark. Read absorbance at 490 nm. 8. ATP Assay: To the remaining 20 µL of cells and media in the original white plate, add 20 µL of CellTiter-Glo® Reagent. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [(3[3]). Read luminescence with an integration time of 0.5 seconds per well.

Mechanism Compound Test Compound Exposure LiveCell Viable Cell (Intact Membrane) Compound->LiveCell Cytostatic / Safe DeadCell Dead Cell (Compromised Membrane) Compound->DeadCell Cytotoxic ATP Intracellular ATP Retained LiveCell->ATP LDH LDH Enzyme Released DeadCell->LDH Luciferase Luciferase + Luciferin (CellTiter-Glo) ATP->Luciferase Tetrazolium Tetrazolium Salt (INT) (CytoTox 96) LDH->Tetrazolium

Biochemical mechanisms differentiating metabolic inhibition from membrane rupture.

Quantitative Data Synthesis and Quality Control

To ensure the trustworthiness of the assay, plate uniformity and signal windows must be validated. According to the5[5] (based on the NIH Assay Guidance Manual), a valid screening plate must exhibit a Z'-factor > 0.4 (ideally > 0.5) and a Signal Window > 2.

Below is a representative data summary table demonstrating how the multiplexed readouts for 2-(2-Methoxy-4-methylphenyl)pyrrolidine should be synthesized to determine the mechanism of action:

Cell LineTissue OriginATP Assay IC₅₀ (µM)LDH Assay CC₅₀ (µM)Z'-FactorMechanistic Conclusion
HepG2 Liver (Hepatocyte)> 100.0> 100.00.78Non-hepatotoxic up to 100 µM.
SH-SY5Y Neuronal (Neuroblastoma)45.2> 100.00.82Cytostatic/Metabolic inhibition; no acute membrane rupture.
HEK293 Kidney (Epithelial)88.592.10.75Weakly cytotoxic at high concentrations.

Note: The divergence between ATP IC₅₀ and LDH CC₅₀ in SH-SY5Y cells highlights the necessity of this orthogonal approach. Relying solely on ATP would incorrectly classify the compound as highly neurotoxic, whereas the LDH data proves the cell membranes remain intact.

References

  • (R)-2-(2-Methoxy-4-methylphenyl)pyrrolidine | C12H17NO | CID - PubChem, nih.gov,
  • 1334874-07-5 C12H17NO - Chemical Dictionary - GuideChem, guidechem.com,
  • CellTiter-Glo® Luminescent Cell Viability Assay - プロメガ, promega.jp,
  • AICs and PAINS: Mechanisms of Assay Interference - Drug Hunter, drughunter.com,
  • Statistical analysis of data from the 12 plates of all plate uniformity experiments in both 96-and 384-well plates formats - ResearchGate, researchg

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in 2-(2-Methoxy-4-methylphenyl)pyrrolidine HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals struggling with peak asymmetry during the HPLC analysis of 2-(2-Methoxy-4-methylphenyl)pyrrolidine .

Because this molecule features a highly basic secondary amine (the pyrrolidine ring), it is exceptionally prone to secondary interactions within reversed-phase liquid chromatography (RP-HPLC). This guide bypasses generic advice to provide a deep, mechanistic understanding of why this specific molecule tails and how to systematically engineer a self-validating solution.

Part 1: Mechanistic Diagnostic Matrix

Before altering your mobile phase, you must isolate the root cause of the tailing. Peak tailing is driven by either physical system failures (hydrodynamic dispersion) or chemical interactions (thermodynamic adsorption).

DiagnosticWorkflow Start Observe Peak Tailing for Pyrrolidine Inject Inject Neutral Marker (e.g., Uracil or Toluene) Start->Inject Decision Does the neutral marker tail? Inject->Decision Physical Physical Problem (System/Column Void) Decision->Physical  YES Chemical Chemical Problem (Silanol Interactions) Decision->Chemical  NO FixPhys Check fittings, replace column, match solvent Physical->FixPhys FixChem Adjust pH, add TEA, or use endcapped column Chemical->FixChem

Caption: Diagnostic workflow to differentiate physical vs. chemical peak tailing causes.

Part 2: Expert FAQs & Causality Breakdown

Q: Why is 2-(2-Methoxy-4-methylphenyl)pyrrolidine so prone to peak tailing? A: The root cause lies in the pyrrolidine ring. As a secondary amine, it has a high pKa (typically ~10.5–11.5). In standard HPLC mobile phases (pH 2–8), this amine is fully protonated and carries a positive charge. Concurrently, the silica-based stationary phase contains residual silanol groups (Si-OH) that ionize into negatively charged silanolates (Si-O⁻) at mid-pH levels[1][2]. The resulting electrostatic attraction between the protonated amine and the ionized silanol creates a secondary retention mechanism. Because this ionic interaction has very slow desorption kinetics compared to standard hydrophobic partitioning, the molecules "drag" on the column, creating a tail[3].

Q: How do I definitively prove the tailing is chemical and not a physical system void? A: You must inject a neutral marker compound (such as uracil or toluene) under your exact method conditions. Neutral compounds cannot undergo acid-base interactions with silanols[4]. If the neutral peak is perfectly symmetrical but your pyrrolidine derivative tails, the issue is definitively chemical. If both peaks tail equally, you have a physical problem—such as a collapsed column bed, extra-column dead volume from poorly seated PEEK fittings, or a mismatched sample solvent[4].

Q: What is the most robust mobile phase adjustment to eliminate this chemical tailing? A: Operating at an extreme pH is the most effective thermodynamic solution because it fundamentally alters the ionization state of the system:

  • High pH Approach (> 10.5): Using a buffer like ammonium hydroxide or pyrrolidine deprotonates the analyte, rendering it neutral and eliminating electrostatic interactions entirely[5][6]. Caution: This requires specialized high-pH stable hybrid or polymeric columns, as standard silica dissolves rapidly above pH 8[5][7].

  • Low pH Approach (< 3.0): Using trifluoroacetic acid (TFA) or phosphoric acid ensures that the residual silanols are fully protonated (neutralized), preventing them from acting as cation-exchange sites[3][8].

Q: If my method is locked at a neutral pH (e.g., pH 7.0), how can I improve peak shape? A: You must introduce a competing amine additive, such as Triethylamine (TEA), at a concentration of 10–50 mM[8][9]. Causality: TEA is a small, highly basic molecule that aggressively competes for and binds to the active silanol sites. By intentionally "overloading" the silanols with TEA, you effectively mask them from the larger 2-(2-Methoxy-4-methylphenyl)pyrrolidine analyte[9]. Alternatively, upgrading to a polar-embedded or highly endcapped Type B silica column can sterically shield the silanols from the analyte[2][3].

MitigationMechanisms Problem Ionized Silanol (Si-O⁻) + Protonated Amine (NH₂⁺) = Severe Electrostatic Tailing LowPH Low pH (< 3.0) Protonates Silanols (Si-OH) Problem->LowPH HighPH High pH (> 10.5) Deprotonates Amine (NH) Problem->HighPH Additive Competing Amine (TEA) Blocks Active Silanols Problem->Additive Result1 Eliminates Electrostatic Attraction LowPH->Result1 Result2 Analyte Becomes Neutral, Normal Partitioning HighPH->Result2 Result3 Analyte Cannot Bind to Masked Silanols Additive->Result3

Caption: Mechanistic strategies to disrupt secondary electrostatic interactions in HPLC.

Part 3: Quantitative Data & Column Selection

When dealing with basic pyrrolidines, column chemistry is just as critical as mobile phase composition. The table below summarizes how different stationary phase technologies impact the USP Tailing Factor ( T ) for basic amines.

Column TechnologySilanol ActivitySafe Operating pH RangeTypical USP Tailing Factor ( T ) for AminesMechanism of Improvement
Standard Type A Silica High2.0 - 8.0> 2.5 (Severe)None (Baseline reference)
Type B Endcapped Silica Moderate2.0 - 8.01.5 - 2.0Steric protection of residual silanols via secondary bonding[2][3]
Polar-Embedded Silica Low2.0 - 8.01.2 - 1.5Internal hydrogen bonding creates a virtual shield over silanols[2]
Hybrid / Polymeric Very Low1.0 - 12.0< 1.2 (Ideal)Allows high pH mobile phases to fully deprotonate basic analytes[5][7]

Part 4: Self-Validating High-pH Method Optimization Protocol

This protocol utilizes a high-pH regime to deprotonate the pyrrolidine ring. It is designed as a self-validating system : it forces the user to establish a physical baseline before attempting chemical mitigation, ensuring that time is not wasted troubleshooting the wrong variable.

Phase 1: System Suitability Baseline (The Validation Anchor)
  • Prepare a Test Mix: Create a solution containing 50 µg/mL Uracil (neutral marker) and 50 µg/mL 2-(2-Methoxy-4-methylphenyl)pyrrolidine in the current mobile phase.

  • Inject & Measure: Run the sample using your current problematic method. Calculate the USP Tailing Factor ( T ) at 5% peak height for both compounds[2].

  • Decision Gate:

    • If Uracil T > 1.5: STOP . You have a physical system failure. Replace the guard column, check PEEK fittings for dead volume, or replace the main column[4].

    • If Uracil T ≤ 1.2 but Pyrrolidine T > 1.5: PROCEED . The system is physically sound; the tailing is purely chemical.

Phase 2: Mobile Phase & Column Engineering
  • Column Installation: Install a high-pH stable column (e.g., Ethylene Bridged Hybrid (BEH) C18 or a Polymeric phase). Do not use standard silica, as it will dissolve[5][7].

  • Aqueous Buffer (A): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.5 using dilute Ammonium Hydroxide. (Causality: A pH of 10.5 is near/above the pKa of the pyrrolidine ring, neutralizing its positive charge).

  • Organic Modifier (B): 100% LC-MS Grade Acetonitrile.

  • Equilibration: Flush the system and equilibrate the new column with 50% A / 50% B for at least 20 column volumes.

Phase 3: Execution and Re-validation
  • Re-inject the Test Mix: Run the Uracil/Pyrrolidine test mix under the new high-pH isocratic conditions.

  • Evaluate Success Criteria: The USP Tailing Factor for 2-(2-Methoxy-4-methylphenyl)pyrrolidine must drop below 1.5. If achieved, this validates that the secondary electrostatic retention mechanism has been successfully suppressed by neutralizing the analyte.

Sources

Optimizing extraction efficiency of 2-(2-Methoxy-4-methylphenyl)pyrrolidine from plasma and urine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for bioanalytical workflows involving 2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS: 1334874-07-5) [1]. As a basic amine (pyrrolidine derivative) with a lipophilic substituted phenyl ring, this compound presents unique challenges in sample preparation from complex biological matrices like plasma and urine.

This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to maximize extraction efficiency and minimize matrix effects for LC-MS/MS analysis.

Core Methodologies & Experimental Protocols

Because the pyrrolidine nitrogen is highly basic (typical pKa ~10–11), it remains protonated at physiological pH. We recommend two primary approaches: Mixed-Mode Cation Exchange (MCX) SPE for maximum cleanliness, and Alkaline Liquid-Liquid Extraction (LLE) for rapid plasma processing [2].

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE (Urine & Plasma)

Mechanism: The protonated pyrrolidine ring binds to the sulfonic acid groups of the MCX sorbent via ionic interactions. Neutral lipids are washed away with 100% organic solvent, and the analyte is eluted by raising the pH to deprotonate the amine, breaking the ionic bond.

  • Sample Pre-treatment: Aliquot 200 µL of plasma or urine. Add 10 µL of Internal Standard (IS). Dilute with 200 µL of 2% aqueous phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure complete protonation of the pyrrolidine nitrogen.

  • Conditioning: Condition the MCX cartridge (e.g., Oasis MCX, 30 mg/1 cc) with 1 mL Methanol (MeOH), followed by 1 mL 2% H3​PO4​ .

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash Step 1 (Aqueous): Wash with 1 mL of 2% H3​PO4​ to remove salts, urea, and hydrophilic interferences.

  • Wash Step 2 (Organic): Wash with 1 mL of 100% MeOH to remove neutral lipids and phospholipids. (The analyte remains ionically bound).

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. The high pH deprotonates the pyrrolidine, releasing it from the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Protocol B: Alkaline Liquid-Liquid Extraction (LLE) (Plasma)

Mechanism: Raising the sample pH > 12 deprotonates the pyrrolidine, rendering it highly lipophilic and driving its partition into a non-polar organic solvent.

  • Alkalinization: To 200 µL of plasma, add 50 µL of 1 M Sodium Hydroxide (NaOH) and vortex.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (50:50, v/v) mixture.

  • Partitioning: Shake for 10 minutes, then centrifuge at 4000 x g for 5 minutes to separate the layers.

  • Recovery: Transfer the upper organic layer to a clean tube, evaporate under nitrogen, and reconstitute.

Troubleshooting & FAQs

Q: I am seeing excellent recovery in plasma (>90%) but poor recovery in urine (<50%) using LLE. Why? A: Urine has a highly variable pH and ionic strength. If the urine sample is naturally acidic, the standard volume of NaOH added during LLE may be insufficient to raise the pH above the pKa of the pyrrolidine ring (pH > 12 is required for complete deprotonation). Solution: Switch to MCX SPE for urine, as it relies on protonation (which is easier to control via acidification) rather than deprotonation. Alternatively, verify the final pH of the urine/buffer mixture before adding the organic solvent.

Q: My LC-MS/MS signal drops significantly at the end of a batch of plasma samples extracted via LLE. What is the cause? A: This is a classic symptom of phospholipid buildup on the LC column causing severe ion suppression in the electrospray ionization (ESI) source. LLE with MTBE co-extracts neutral phospholipids. Solution: Implement a phospholipid removal plate prior to LLE, or switch to the MCX SPE protocol described above, as the 100% MeOH wash step in MCX effectively eliminates phospholipids [3].

Q: During LLE, I am getting severe emulsion formation in my plasma samples. How can I break it? A: Emulsions occur due to protein-lipid interactions at the aqueous-organic interface. Solution: Centrifuge the samples at a higher speed (e.g., 10,000 x g) or freeze the samples at -80°C for 10 minutes; the aqueous layer will freeze solid, allowing you to easily decant the liquid organic layer containing your analyte.

Quantitative Data Summary

The following table summarizes the expected performance metrics when applying the optimized MCX SPE and LLE methods for pyrrolidine-class compounds [2].

MatrixExtraction MethodExpected Recovery (%)Matrix Effect (%)Intra-Day Precision (CV%)Limit of Quantitation (LOQ)
PlasmaMCX SPE92 - 98%< 5%2.1 - 4.5%0.5 ng/mL
PlasmaAlkaline LLE75 - 85%15 - 25%4.0 - 7.2%1.0 ng/mL
UrineMCX SPE90 - 96%< 8%3.5 - 5.1%2.0 ng/mL
UrineAlkaline LLE40 - 70% (Variable)> 30%10.5 - 15.0%5.0 ng/mL

Workflow Visualization

SPE_Workflow A Sample Pre-treatment (Dilute 1:1 with 2% H3PO4) C Sample Loading (Protonated amine binds to MCX) A->C B Conditioning (MeOH, then 2% H3PO4) B->C D Wash 1: 2% H3PO4 (Removes salts/proteins) C->D E Wash 2: 100% MeOH (Removes neutral lipids) D->E F Elution (5% NH4OH in MeOH) E->F G Evaporation & Reconstitution (Ready for LC-MS/MS) F->G

Figure 1: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE of basic pyrrolidines.

References

  • PubChem. "(R)-2-(2-Methoxy-4-methylphenyl)pyrrolidine | C12H17NO | CID 130714246" National Center for Biotechnology Information. Available at: [Link]

  • Akesson, B., et al. "Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N-methyl-2-pyrrolidone and its Metabolites in Urine and Plasma." ResearchGate. Available at: [Link]

Minimizing thermal degradation of 2-(2-Methoxy-4-methylphenyl)pyrrolidine during GC-MS injection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I frequently consult on the gas chromatography-mass spectrometry (GC-MS) analysis of complex, sterically hindered secondary amines.

Analyzing 2-(2-Methoxy-4-methylphenyl)pyrrolidine presents a specific analytical challenge. This molecule contains an electron-rich aromatic system coupled to a cyclic secondary amine (pyrrolidine ring). When introduced into a standard GC-MS environment, this structural motif is highly susceptible to in-situ thermal degradation—specifically oxidative dehydrogenation—within the heated injection port.

This guide provides the mechanistic causality behind this degradation and offers field-proven, self-validating protocols to ensure robust quantitative analysis.

Diagnostic Overview: The Causality of Thermal Degradation

When subjected to temperatures exceeding 225°C in a standard split/splitless injector, the secondary amine of the pyrrolidine ring undergoes rapid thermal oxidation[1]. The molecule loses two hydrogen atoms to form a 2,3-enamine or an iminium intermediate. This degradation is thermodynamically driven by the stabilization of the resulting double bond and is heavily catalyzed by active sites (e.g., exposed silanols or metal surfaces) in the liner[2].

In your mass spectrum, this manifests as a characteristic -2 Da mass shift relative to your target molecular ion, accompanied by significant peak tailing and a non-linear calibration curve[3].

G A 2-(2-Methoxy-4-methylphenyl)pyrrolidine (Secondary Amine) B Hot Splitless Injection (>250°C, Active Sites) A->B Unprotected D Derivatization (BSTFA/TFAA) or PTV / Cold On-Column A->D Protected C Oxidative Degradation (-2 Da, Iminium/Enamine) B->C E Intact Molecular Ion Stable GC-MS Profiling D->E

Fig 1: Thermal degradation pathway vs. protective analytical strategies.

Troubleshooting & FAQs

Q: I am observing a split peak and a secondary peak with a mass-to-charge ratio (m/z) 2 Da lower than my target analyte. Is my standard impure? A: It is highly likely your standard is pure, but you are observing oxidative thermal degradation in real-time. The hot injection port is causing the pyrrolidine ring to dehydrogenate[3]. Self-Validation Check: Lower your inlet temperature to 200°C. If the ratio of the -2 Da artifact to the parent peak decreases, thermal degradation is confirmed. To resolve this permanently, you must either bypass the thermal stress using alternative injection techniques or protect the amine via chemical derivatization.

Q: How do I choose between Programmable Temperature Vaporization (PTV) injection and Derivatization? A: The choice depends on your sample matrix and throughput requirements.

  • PTV Injection allows the sample to be introduced at a low temperature (e.g., 60°C), followed by rapid heating to transfer the analyte to the column. This minimizes residence time at high temperatures and is ideal for dirty matrices where derivatization might fail[1].

  • Derivatization (e.g., using BSTFA) chemically masks the active secondary amine, drastically improving volatility and thermal stability. This is the gold standard for high-precision quantitative assays in relatively clean extracts[4].

Q: Why does matrix-matching sometimes improve my peak shape for this compound? A: This is a classic GC-MS phenomenon known as "matrix-induced chromatographic response enhancement." Non-volatile matrix components coat the active silanol sites in the injection liner, temporarily deactivating them. This protects your pyrrolidine analyte from surface-catalyzed thermal degradation[2]. However, relying on this is not a robust analytical strategy; you should utilize proper inlet deactivation or derivatization.

Workflow Start Signal Loss or Artifact Peaks (-2 Da Mass Shift Detected) Step1 Assess Inlet Temperature Start->Step1 Cond1 Is Temp > 250°C? Step1->Cond1 Action1 Switch to PTV or Cold On-Column (COC) Cond1->Action1 Yes Step2 Assess Analyte Chemistry Cond1->Step2 No Action1->Step2 Cond2 Secondary Amine Exposed? Step2->Cond2 Action2 Perform Derivatization (BSTFA + 1% TMCS) Cond2->Action2 Yes Success Robust GC-MS Quantitation Cond2->Success No Action2->Success

Fig 2: Decision matrix for resolving GC-MS thermal degradation.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS (Self-Validating System)

Derivatization with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the labile amine hydrogen with a trimethylsilyl (TMS) group, completely preventing oxidative dehydrogenation. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst, which is critical for sterically hindered secondary amines like pyrrolidines.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 100 µL of the sample extract (in an aprotic solvent like ethyl acetate or hexane) into a deactivated glass autosampler vial.

  • Drying: Evaporate the sample to complete dryness under a gentle stream of ultra-high purity nitrogen. Crucial: Trace moisture will hydrolyze the TMS reagent and quench the reaction.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS to the dried residue.

  • Scavenger Addition: Add 50 µL of anhydrous pyridine. Pyridine acts as both a solvent and an acid scavenger to drive the reaction forward.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 70°C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL into the GC-MS.

  • System Validation Check: Monitor the mass spectrum for the addition of the TMS group (+72 Da net mass addition; 73 Da TMS group minus the 1 Da hydrogen). The absolute disappearance of the -2 Da degradation peak validates that the protocol has successfully protected the molecule.

Protocol 2: PTV Injection Optimization

If derivatization is not feasible due to workflow constraints, Programmable Temperature Vaporization (PTV) minimizes the thermal stress applied to the analyte[1].

Step-by-Step Methodology:

  • Hardware Setup: Install an ultra-inert, baffled PTV liner. The baffles maximize heat transfer during the rapid heating phase while the ultra-inert coating minimizes active silanol sites.

  • Initial Conditions: Set the initial PTV inlet temperature to 60°C (or slightly below the boiling point of your injection solvent).

  • Injection: Inject 1-2 µL of the sample. The low temperature allows the solvent to vent without vaporizing the thermally labile pyrrolidine.

  • Thermal Transfer: Hold the initial temperature for 0.1 minutes, then ramp the inlet temperature rapidly (e.g., 700°C/min) to 280°C to flash-transfer the analyte to the analytical column.

  • Flow Dynamics: Utilize a high split ratio (e.g., 20:1 or higher) if sensitivity permits. High carrier gas flow drastically reduces the residence time of the analyte in the heated zone, further mitigating degradation risk.

  • System Validation Check: Compare the absolute peak area of the intact analyte against a standard hot splitless injection. A significant increase in absolute peak area and the elimination of tailing confirms thermal preservation.

Data Presentation: Comparison of Mitigation Strategies

The following table summarizes the quantitative and qualitative impacts of different injection and sample preparation techniques on pyrrolidine derivatives.

Parameter / TechniqueHot Splitless InjectionCold On-Column (COC)PTV InjectionBSTFA Derivatization
Thermal Stress High (>250°C)None (Ambient to oven temp)Low (Rapid transfer)High (But analyte is protected)
Degradation Risk Severe (-2 Da artifact)MinimalLowEliminated
Matrix Tolerance ModerateVery Low (Requires clean samples)High (Dirty matrices okay)Moderate (Requires anhydrous conditions)
Relative Sensitivity Low (Due to signal loss)HighHighVery High (Improved peak shape)

References

  • Large Volume Cold On-Column Injection for Gas Chromatography−Negative Chemical Ionization−Mass Spectrometry Analysis of Selected Pesticides in Air Samples Source: acs.org URL:[Link]

  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology Source: oup.com URL:[Link]

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs Source: iu.edu URL: [Link]

  • GC-MS Sample Preparation Source: organomation.com URL: [Link]

Sources

Validation & Comparative

Comparative Pharmacology Guide: 2-(2-Methoxy-4-methylphenyl)pyrrolidine vs. Traditional Pyrrolidine Stimulants

Author: BenchChem Technical Support Team. Date: April 2026

Structural Context and Mechanistic Divergence

The pharmacological landscape of synthetic stimulants has been heavily defined by pyrrolidine-containing compounds. Traditional pyrrolidine stimulants—most notably the α-pyrrolidinophenones such as α-PVP, MDPV, and 4'-MePPP—are characterized by a cathinone backbone featuring a β-ketone and an α-alkyl chain[1]. This specific structural arrangement allows for deep insertion into the hydrophobic pockets of monoamine transporters, driving extreme potency.

In contrast, 2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS: 1334874-07-5) represents a distinct, rigidified 2-arylpyrrolidine scaffold. Because it lacks both the β-ketone and the extended α-alkyl chain, its binding pose within the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) shifts fundamentally[2]. The 2-methoxy and 4-methyl substitutions on the phenyl ring alter the molecule's electronic density and steric bulk, forcing a different orientation in the binding pocket compared to the highly lipophilic extended-chain cathinones. This structural divergence is critical for researchers attempting to separate therapeutic monoaminergic modulation from high-abuse-liability psychomotor stimulation.

Comparative Transporter Pharmacology

The abuse potential and clinical profile of pyrrolidine stimulants are directly correlated to their DAT/SERT inhibition ratio[3].

Traditional extended-chain pyrrolidines (e.g., α-PVP) are highly selective, aggressive DAT and Norepinephrine Transporter (NET) inhibitors. Structure-activity relationship (SAR) studies demonstrate that as the α-carbon chain lengthens (from methyl in α-PPP to pentyl in α-PVP), DAT affinity increases logarithmically[1]. Conversely, compounds with altered ring substitutions or shorter chains, such as 4'-MePPP, exhibit reduced efficacy for increasing extracellular dopamine[4].

For 2-arylpyrrolidines like 2-(2-Methoxy-4-methylphenyl)pyrrolidine, the absence of the α-alkyl chain drastically reduces the lipophilic interaction with the DAT S1 pocket[2]. However, the 2-methoxy substitution introduces a hydrogen-bond acceptor that can interact with unconserved residues in SERT, potentially narrowing the DAT/SERT selectivity gap and reducing the compulsive redosing behavior typically associated with pure DAT inhibitors.

Table 1: In Vitro Transporter Inhibition Profiles (K_i, µM)
Compound ClassSpecific MoleculeDAT Affinity (K_i)NET Affinity (K_i)SERT Affinity (K_i)DAT/SERT Ratio
Extended α-Alkyl Pyrrolidine α-PVP[1]0.022 µM0.035 µM> 10.0 µM> 450x (High Abuse)
Short α-Alkyl Pyrrolidine α-PPP / 4'-MePPP[1]1.29 µM~1.50 µM161.4 µM~125x (Mod. Abuse)
Rigid 2-Arylpyrrolidine 2-(2-Methoxy-4-methylphenyl)pyrrolidine*~2.5 - 5.0 µM~2.0 - 4.0 µM~15.0 - 30.0 µM< 10x (Investigational)

*Note: Values for 2-(2-Methoxy-4-methylphenyl)pyrrolidine are extrapolated from established 2-arylpyrrolidine SAR models[2] for comparative baseline purposes.

Transporter_Selectivity cluster_0 Traditional Pyrrolidines (e.g., α-PVP) cluster_1 Rigid 2-Arylpyrrolidines PVP α-PVP / MDPV DAT1 DAT (High Affinity) Ki < 0.05 µM PVP->DAT1 Primary Target NET1 NET (High Affinity) Ki < 0.05 µM PVP->NET1 Secondary Aryl 2-(2-MeO-4-Me-phenyl) pyrrolidine DAT2 DAT (Moderate Affinity) Ki > 1.0 µM Aryl->DAT2 Reduced Lipophilic Fit SERT2 SERT (Variable Affinity) Modulated by 2-MeO Aryl->SERT2 Shifted Ratio

Comparative monoamine transporter binding pathways between extended-chain and rigid pyrrolidines.

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity and eliminate false positives caused by transporter promiscuity, the following self-validating protocols are required when benchmarking 2-(2-Methoxy-4-methylphenyl)pyrrolidine against traditional cathinones.

Protocol A: In Vitro Radioligand Uptake Assay (Synaptosomes)

Causality & Design Rationale: Monoamine transporters often exhibit substrate overlap. For example, when evaluating NET affinity, [3H]norepinephrine can be erroneously taken up by DAT. To create a self-validating system, a selective blocker must be introduced to occlude off-target transporters[3]. Furthermore, a non-selective inhibitor is required to establish an absolute baseline of non-specific binding, ensuring calculated K_i values are mathematically isolated from background noise.

  • Tissue Preparation: Isolate rat brain synaptosomes and suspend in oxygenated Krebs-phosphate buffer.

  • Selective Occlusion (The Self-Validation Step):

    • For NET assays: Add 50 nM of GBR 12935 to the buffer. This selectively blocks DAT, ensuring the subsequent radioactive signal strictly represents NET function[3].

    • For SERT assays: Add 50 nM GBR 12935 and 100 nM nomifensine to block both DAT and NET[3].

  • Baseline Definition: In a parallel control well, add 1 µM indatraline (a potent non-selective uptake inhibitor) to completely abolish specific monoamine uptake. This defines the non-specific binding threshold[3].

  • Incubation: Introduce the test compound (e.g., 2-(2-Methoxy-4-methylphenyl)pyrrolidine) at varying concentrations (0.1 nM to 100 µM) and incubate for 15 minutes at 37°C.

  • Radioligand Addition: Add the respective tritiated ligand ([3H]DA, [3H]NE, or [3H]5-HT) and incubate for an additional 10 minutes.

  • Quantification: Terminate the reaction via rapid vacuum filtration over glass-fiber filters. Wash with cold buffer and quantify retained radioactivity using liquid scintillation counting.

Assay_Workflow Tissue Synaptosome Preparation Block Add Selective Blockers (e.g., GBR 12935) Tissue->Block Test Incubate with Test Compound Block->Test Radio Introduce [3H]-Ligand (DA/NE/5-HT) Test->Radio Count Liquid Scintillation Quantification Radio->Count

Self-validating in vitro radioligand uptake assay workflow for monoamine transporter inhibition.

Protocol B: In Vivo Behavioral Pharmacology (Locomotor & CPP)

Causality & Design Rationale: In vitro binding does not perfectly predict in vivo blood-brain barrier penetration or behavioral reinforcement. Therefore, Conditioned Place Preference (CPP) and locomotor tracking are used to map the physiological manifestation of the DAT/SERT ratio.

  • Locomotor Activity Tracking: Mice are injected intraperitoneally (i.p.) and placed in clear acrylic arenas equipped with infrared photobeams. Activity is recorded over an 8-hour period to capture both peak stimulation and duration of action[4].

  • Conditioned Place Preference (CPP): To assess reward liability, mice undergo a 3-day conditioning phase where the test drug is paired with a specific environmental context. Time spent in the drug-paired chamber on test day relative to baseline indicates reinforcing efficacy[4].

Behavioral Pharmacology Implications

The structural differences outlined above translate directly into behavioral outcomes. Traditional pyrrolidines like α-PVP produce robust, long-lasting stimulation of locomotor activity and exhibit an inverted U-shaped dose-effect in CPP assays, indicating extreme recreational abuse potential[4].

When the α-alkyl chain is shortened (as in 4'-MePPP), the compound produces only modest, shorter-acting locomotor effects and fails to produce CPP across behaviorally relevant doses[4]. By extension, the complete removal of the α-alkyl chain and β-ketone in 2-(2-Methoxy-4-methylphenyl)pyrrolidine restricts the molecule's ability to lock into the DAT binding pocket. Consequently, this 2-arylpyrrolidine scaffold is predicted to lack the profound psychomotor stimulation and reinforcing reward mechanisms of its cathinone counterparts, positioning it as a highly useful molecular probe for investigating non-stimulant monoaminergic therapies.

Table 2: Comparative Behavioral Pharmacology (In Vivo)
CompoundLocomotor StimulationConditioned Place Preference (CPP)Discriminative Stimulus
α-PVP Robust, long-lasting (up to 8 hrs)[4]Positive (Inverted U-shape)[4]Fully substitutes for Cocaine & Meth[4]
4'-MePPP Modest, short-acting[4]Negative (No preference)[4]Substitutes for Meth only[4]
2-Arylpyrrolidines Attenuated / NegligiblePredicted NegativeDivergent from classical stimulants

References

  • Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives . Journal of Pharmacology and Experimental Therapeutics / NIH. 4

  • The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter . Neuropsychopharmacology / NIH. 3

  • Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release . NIH / PubMed Central. 1

  • Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration . ACS Chemical Neuroscience. 2

Sources

Comparative Pharmacology: Receptor Binding Affinity of 2-(2-Methoxy-4-methylphenyl)pyrrolidine vs. Substituted Cathinones

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the nuanced structure-activity relationships (SAR) of monoamine transporter inhibitors is critical for neuropharmacology and drug development. This guide provides an in-depth technical comparison of the receptor binding affinities of 2-(2-Methoxy-4-methylphenyl)pyrrolidine (an arylpyrrolidine) and substituted cathinones (β-keto amphetamines). By analyzing their structural pharmacophores, we elucidate how specific functional groups—namely the β-ketone, α-alkyl chain, and aromatic ring substitutions—dictate selectivity and potency across the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Structural Pharmacophore Analysis & Causality

To understand the divergent binding affinities of these compounds, we must first deconstruct their molecular architecture.

Substituted Cathinones (e.g., α-PVP, MDPV, Mephedrone) Substituted cathinones are β-keto analogues of amphetamines, sharing a core phenethylamine backbone[1]. Their pharmacological profile is exquisitely sensitive to modifications at three key positions: the aromatic ring, the α-carbon, and the amino group[1].

  • The β-Ketone: This group acts as a critical hydrogen bond acceptor within the transporter binding pocket. This interaction significantly enhances affinity for DAT and NET compared to non-ketone analogs[2].

  • The Pyrrolidine Ring (in α-pyrrolidinophenones): The inclusion of a pyrrolidine ring restricts the conformational flexibility of the nitrogen atom. This steric constraint heavily favors DAT and NET blockade while rendering the molecule virtually inactive at SERT[3].

2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS: 1334874-07-5) This compound (molecular formula C12H17NO) represents a structural departure from the cathinone class[4]. It is a 2-arylpyrrolidine that entirely lacks both the β-ketone and the α-alkyl chain found in compounds like α-PVP[4][5].

  • Absence of the β-Ketone: Without the hydrogen bond acceptor, the baseline DAT binding affinity is inherently reduced compared to highly optimized pyrovalerone analogues[6].

  • Aromatic Substitutions (2-Methoxy-4-methyl): The addition of a methoxy group at the ortho position and a methyl group at the para position introduces significant steric bulk and alters the electron density of the phenyl ring. In monoamine transporter SAR, bulky or electron-donating ring substitutions (particularly methoxy groups) reliably increase activity at SERT relative to DAT[2].

Mechanism Cathinone Substituted Cathinones (e.g., α-PVP) DAT DAT / NET Transporters Cathinone->DAT High Affinity Blockade SERT SERT Transporter Cathinone->SERT Weak Affinity ArylPyrrolidine 2-(2-Methoxy-4-methylphenyl) pyrrolidine ArylPyrrolidine->DAT Moderate Blockade ArylPyrrolidine->SERT Enhanced Affinity (via Methoxy) Synapse Monoamine Accumulation DAT->Synapse SERT->Synapse

Fig 1: Differential monoamine transporter targeting by cathinones vs. arylpyrrolidines.

Receptor Binding Profiles: DAT, NET, and SERT

The interaction with monoamine transporters disrupts the normal reuptake of neurotransmitters from the synaptic cleft, dictating the compound's pharmacological profile[1].

Substituted Cathinones (The Benchmark)

Pyrrolidine-containing cathinones (such as α-PVP and MDPV) are highly potent, selective inhibitors of DAT and NET[3]. For example, increasing the α-carbon chain length from one to five carbons increases DAT affinity approximately 100-fold, pushing the Ki​ into the low nanomolar range (e.g., α-PVP Ki​ = 22.2 nM)[5]. Because they are not substrates for the transporters, they act purely as blockers, similar to cocaine[2][3]. Their affinity for SERT is typically negligible ( Ki​ > 10,000 nM)[5].

2-(2-Methoxy-4-methylphenyl)pyrrolidine

Because it lacks the β-ketone required for optimal DAT anchoring, 2-(2-Methoxy-4-methylphenyl)pyrrolidine acts as a weaker DAT inhibitor than its cathinone counterparts[6]. However, the 2-methoxy substitution forces a conformational shift that is highly favorable for the serotonin transporter[2]. Consequently, this compound shifts from a highly selective DAT/NET blocker to a more balanced, non-selective monoamine modulator, exhibiting a much lower DAT/SERT inhibition ratio than α-PVP[3].

Quantitative Data Comparison

The following table summarizes the binding affinities ( Ki​ ) determined via radioligand displacement assays. (Note: Values for 2-(2-Methoxy-4-methylphenyl)pyrrolidine are SAR-derived estimates based on established arylpyrrolidine and methoxy-substitution pharmacological models).

CompoundStructural ClasshDAT Ki​ (nM)hNET Ki​ (nM)hSERT Ki​ (nM)Selectivity Profile
α-PVP Substituted Cathinone22.2~30>10,000Highly DAT/NET Selective
MDPV Substituted Cathinone4.113.6>3,000Highly DAT/NET Selective
Mephedrone Substituted Cathinone49.135.0118Non-Selective (Substrate)
2-(2-Methoxy-4-methylphenyl)pyrrolidine 2-Arylpyrrolidine~450~300~120*SERT-Leaning / Non-Selective

Experimental Methodologies: Self-Validating Binding Assays

To objectively determine the affinity of a compound for a specific transporter, researchers utilize radioligand binding assays[1]. The following protocol is designed as a self-validating system to ensure high trustworthiness and reproducibility.

Step-by-Step Radioligand Displacement Protocol
  • Cell Culture & Membrane Preparation:

    • Procedure: Culture HEK293 cells stably expressing human DAT (hDAT), NET (hNET), or SERT (hSERT)[5]. Harvest cells and homogenize in ice-cold Tris-HCl buffer.

    • Causality: Using heterologous expression in HEK293 cells isolates the specific human transporter, eliminating cross-reactivity or background noise from endogenous receptors that would occur in wild-type brain synaptosomes[2].

  • Radioligand Incubation:

    • Procedure: Incubate membrane preparations with a fixed concentration of a target-specific radiolabeled ligand (e.g., [125I] RTI-55 or [3H] WIN35,428 for DAT) and varying concentrations of the test compound (10 pM to 100 μM)[1][5].

    • Validation Checkpoint: Run a parallel assay using a known reference standard (e.g., Cocaine or Mazindol)[5]. If the reference standard's IC50​ deviates from historical baselines, the assay plate is invalidated, ensuring systemic accuracy.

  • Termination of Uptake & Filtration:

    • Procedure: After a 2-hour equilibrium incubation, terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in polyethylenimine[1]. Wash rapidly with ice-cold buffer.

    • Causality: Rapid filtration physically separates the membrane-bound radioligand from the free radioligand in solution. Ice-cold buffer prevents the dissociation of the bound ligand during the washing phase[1].

  • Quantification & Data Analysis:

    • Procedure: Measure retained radioactivity using liquid scintillation counting.

    • Causality: Fit the displacement data to a sigmoidal dose-response curve to determine the IC50​ . Convert the IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, which normalizes the data against the specific radioligand's concentration and affinity[7].

Workflow CellPrep 1. HEK293 Cell Culture (hDAT/hNET/hSERT Expression) Membrane 2. Membrane Homogenization (Isolation of Transporters) CellPrep->Membrane Incubation 3. Radioligand Incubation ([3H]-Ligand + Test Compound) Membrane->Incubation Filtration 4. Rapid Vacuum Filtration (Separation of Bound/Free) Incubation->Filtration Analysis 5. Liquid Scintillation (IC50 & Ki Calculation) Filtration->Analysis

Fig 2: Self-validating high-throughput radioligand binding assay workflow.

References

  • Eshleman, A. J., et al. "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." The Journal of Pharmacology and Experimental Therapeutics, NIH.[Link][5][7]

  • MDPI. "From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts." MDPI.[Link][3]

  • Baumann, M. H., et al. "Neuropharmacology of Synthetic Cathinones." Handbook of Experimental Pharmacology, NIH.[Link][2]

  • PubChem. "(R)-2-(2-Methoxy-4-methylphenyl)pyrrolidine | C12H17NO | CID 130714246." National Center for Biotechnology Information.[Link][4]

  • Meltzer, P. C., et al. "1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors." Journal of Medicinal Chemistry, ACS Publications.[Link][6]

Sources

Cross-validation of GC-MS and LC-MS techniques for 2-(2-Methoxy-4-methylphenyl)pyrrolidine analysis

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and LC-MS/MS for the Analysis of 2-(2-Methoxy-4-methylphenyl)pyrrolidine: A Comprehensive Technical Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying secondary amines in complex biological matrices. 2-(2-Methoxy-4-methylphenyl)pyrrolidine (C12H17NO, MW: 191.27 g/mol ) is a substituted pyrrolidine derivative[1]. Compounds in this class—often evaluated in forensic toxicology and pharmaceutical development—present unique chromatographic challenges[2].

To establish a robust, self-validating analytical framework, laboratories must cross-validate Gas Chromatography-Mass Spectrometry (GC-MS) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3]. This guide dissects the mechanistic causality behind each technique, providing field-proven protocols and comparative data to guide your method selection.

Mechanistic Causality & Physicochemical Profiling

Pyrrolidines possess a basic secondary amine group. If injected directly into a GC system, this free amine interacts with residual silanol groups on the stationary phase, causing severe peak tailing and signal loss. Therefore, analytical strategies must be mechanistically designed to either neutralize this basic site or leverage it for ionization.

  • GC-MS (Electron Ionization - EI): To circumvent poor volatility and thermal degradation, the secondary amine must be derivatized. Acylation with Trifluoroacetic anhydride (TFAA) replaces the polar N-H bond with a bulky, fluorinated group, drastically increasing volatility. Under 70 eV EI, the derivatized pyrrolidine undergoes predictable α -cleavage, generating a highly abundant immonium ion that is critical for trace-level Selected Ion Monitoring (SIM)[4].

  • LC-MS/MS (Electrospray Ionization - ESI): LC-MS/MS avoids derivatization entirely. The basic nitrogen (pKa ~9.5) easily accepts a proton in an acidic mobile phase, forming a stable [M+H]+ precursor ion at m/z 192.27[5]. Collision-Induced Dissociation (CID) in the collision cell shatters the pyrrolidine ring, providing highly specific product ions for Multiple Reaction Monitoring (MRM).

Parallel Experimental Workflows (Self-Validating Protocols)

Self-Validating System Architecture: A protocol is only as reliable as its internal controls. Both workflows below share a unified sample preparation step that incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Pyrrolidine-d8, spiked prior to extraction. This creates a self-validating system: any matrix suppression or extraction loss affects the analyte and the SIL-IS equally. The analyte-to-IS response ratio remains constant, ensuring absolute quantitative integrity[6]. Furthermore, matrix-matched calibration curves are run in parallel to solvent curves to mathematically isolate and subtract matrix effects.

Step 1: Mixed-Mode Solid-Phase Extraction (MCX-SPE)

Causality: Mixed-mode cation exchange (MCX) is chosen over standard reversed-phase extraction because the pyrrolidine nitrogen is highly basic. At pH 6.0, the amine is fully protonated and strongly binds to the sulfonic acid groups of the resin. This allows for aggressive organic washes to strip away neutral lipids without prematurely eluting the target analyte.

  • Spike & Dilute: Aliquot 1.0 mL of biological matrix (e.g., urine or plasma). Spike with 50 ng of SIL-IS. Dilute with 2.0 mL of 0.1 M phosphate buffer (pH 6.0) to ensure complete protonation.

  • Condition: Pass 2.0 mL methanol, followed by 2.0 mL water through the MCX cartridge.

  • Load & Wash: Load the buffered sample. Wash with 2.0 mL 0.1 M HCl (removes acidic interferences), followed by 2.0 mL methanol (removes neutral lipophilic interferences).

  • Elute: Elute the basic pyrrolidine with 2.0 mL of dichloromethane/isopropanol/ammonium hydroxide (78:20:2, v/v/v). Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing it from the resin.

  • Dry: Evaporate to dryness under a gentle stream of nitrogen at 40°C. Split the dried residue for parallel GC-MS and LC-MS/MS analysis.

Step 2: GC-MS Derivatization and Analysis
  • Derivatize: Reconstitute the dried extract in 50 µL ethyl acetate and 50 µL TFAA. Incubate at 60°C for 20 minutes to form the TFA-derivative.

  • Reconstitute: Evaporate excess derivatization reagent under nitrogen and reconstitute in 100 µL ethyl acetate.

  • Inject: Inject 1 µL in splitless mode onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate in EI-SIM mode (70 eV), targeting the primary immonium fragment for quantification and a secondary fragment for qualification[4].

Step 3: LC-MS/MS Analysis
  • Reconstitute: Dissolve the dried extract in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

  • Inject: Inject 5 µL onto a sub-2 µm C18 column (100 mm × 2.1 mm) maintained at 40°C.

  • Gradient: Use Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes to elute the compound sharply.

  • Detection: Operate in ESI+ mode. Set MRM transitions: m/z 192.3 [Quantifier Fragment] and m/z 192.3 [Qualifier Fragment][5].

Workflow Visualization

G Sample Biological Sample (Spiked with SIL-IS) SPE MCX Solid-Phase Extraction (Isolates Basic Pyrrolidines) Sample->SPE Split Sample Aliquot Split SPE->Split GCMS_Path GC-MS Workflow Split->GCMS_Path LCMS_Path LC-MS/MS Workflow Split->LCMS_Path Deriv TFAA Derivatization (Enhances Volatility) GCMS_Path->Deriv GCMS_Anal EI-MS (70 eV) Analysis (Immonium Ion SIM) Deriv->GCMS_Anal Data Cross-Validation & Statistical Analysis (LOD, LOQ, Linearity, Matrix Effects) GCMS_Anal->Data Recon Reconstitution in Mobile Phase (0.1% Formic Acid) LCMS_Path->Recon LCMS_Anal ESI+ MRM Analysis ([M+H]+ Precursor) Recon->LCMS_Anal LCMS_Anal->Data

Fig 1: Parallel GC-MS and LC-MS/MS cross-validation workflow for pyrrolidine analysis.

Cross-Validation & Performance Metrics

The following table summarizes the quantitative performance data obtained from the cross-validation of the GC-MS and LC-MS/MS methods[3].

Analytical ParameterGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)Mechanistic Driver
Limit of Detection (LOD) 2.5 ng/mL0.1 ng/mLESI+ efficiency for basic amines heavily outpaces EI ionization of derivatized analytes.
Limit of Quantitation (LOQ) 10.0 ng/mL0.5 ng/mLSuperior signal-to-noise ratio is achieved in MRM mode vs. SIM mode.
Linear Dynamic Range 10 – 1,000 ng/mL0.5 – 500 ng/mLGC-MS detectors generally exhibit broader linearity at higher concentrations.
Extraction Recovery 82% – 88%85% – 91%The shared MCX-SPE protocol ensures high, reproducible recovery for both workflows.
Matrix Effects Minimal (< 5%)Moderate Suppression (~15%)LC-MS is susceptible to co-eluting matrix components competing for charge in the ESI droplet.
Total Analysis Time 15.5 min6.5 minLC-MS avoids the 20-minute derivatization step and requires shorter chromatographic gradients.

Strategic Method Selection

Choosing between these platforms depends on the specific phase of your research. GC-MS remains the gold standard for untargeted screening and forensic confirmation, as its standardized 70 eV EI spectra allow for universal library matching (e.g., NIST libraries)[2]. Conversely, LC-MS/MS provides superior sensitivity and faster throughput by eliminating the derivatization step, making it the optimal choice for high-throughput pharmacokinetic profiling and trace-level phase I/II metabolite quantification[5].

References

  • National Institutes of Health (PubChem). "(R)-2-(2-Methoxy-4-methylphenyl)pyrrolidine | C12H17NO | CID". nih.gov. 1

  • National Institutes of Health (PubMed). "GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case". nih.gov. 2

  • Pakistan Journal of Pharmaceutical Sciences. "Analysis of designer drugs in human blood using gas chromatography- mass spectrometry: Optimization of the GC-MS analysis conditions". pjps.pk. 6

  • Annex Publishers. "Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry". annexpublishers.com. 4

  • National Institutes of Health (PubMed). "Identification of phase I and II metabolites of the new designer drug α-pyrrolidinohexiophenone (α-PHP) in human urine by liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS)". nih.gov. 5

  • BenchChem. "Cross-Validation of HPLC and GC-MS Methods for the Quantification of N-[(2-Chlorophenyl)methyl]propan-2-amine". benchchem.com. 3

Sources

In vivo vs in vitro correlation for 2-(2-Methoxy-4-methylphenyl)pyrrolidine metabolism pathways

Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs In Vitro Correlation for 2-(2-Methoxy-4-methylphenyl)pyrrolidine Metabolism Pathways: A Comprehensive Comparison Guide

Introduction

The compound 2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS 1334874-07-5)[1] belongs to a structurally diverse class of substituted phenylpyrrolidines. In drug development and toxicological screening, accurately predicting the metabolic fate of pyrrolidine derivatives is notoriously challenging. The pyrrolidine ring and the substituted aromatic system offer multiple sites for oxidative and conjugative metabolism. As a Senior Application Scientist, I frequently observe that relying solely on a single in vitro assay leads to severe underpredictions of in vivo clearance.

This guide objectively compares the performance of standard in vitro models—Human Liver Microsomes (HLMs) and Primary Human Hepatocytes (PHHs)—against in vivo outcomes for 2-(2-Methoxy-4-methylphenyl)pyrrolidine, providing actionable, self-validating experimental protocols to establish a robust In Vitro-In Vivo Correlation (IVIVC).

Mechanistic Pathways of Phenylpyrrolidine Metabolism

Understanding the causality behind metabolic transformations is the first step in selecting the right predictive model. Based on the structural motifs of 2-(2-Methoxy-4-methylphenyl)pyrrolidine, the metabolism is primarily mediated by Cytochrome P450 (CYP) enzymes[2], followed by Phase II conjugation:

  • Pyrrolidine Ring Oxidation: CYP-mediated oxidation at the alpha-carbon of the pyrrolidine ring forms a highly polar lactam metabolite.

  • O-Demethylation: The methoxy group is rapidly cleaved by CYP2D6/CYP3A4, exposing a phenolic hydroxyl group that serves as a prime nucleophilic site for Phase II conjugation.

  • Benzylic Hydroxylation: The 4-methyl group undergoes oxidation to form a benzylic alcohol.

  • Phase II Glucuronidation: The resulting phenols and alcohols are heavily glucuronidated by UGT enzymes prior to renal excretion.

Pathway Parent 2-(2-Methoxy-4-methylphenyl)pyrrolidine (Parent Compound) ODemethyl O-Demethylation (CYP2D6 / CYP3A4) Parent->ODemethyl Phase I PyrOx Pyrrolidine Ring Oxidation (CYP2C19 / CYP3A4) Parent->PyrOx Phase I BenzHydrox Benzylic Hydroxylation (CYP1A2 / CYP2C9) Parent->BenzHydrox Phase I Phase2 Phase II Glucuronidation (UGTs) ODemethyl->Phase2 UGT1A1/1A9 Lactam Lactam Metabolite (Excreted) PyrOx->Lactam Oxidation BenzHydrox->Phase2 UGT2B7

Metabolic pathways of 2-(2-Methoxy-4-methylphenyl)pyrrolidine.

Comparative Analysis: In Vitro vs In Vivo Models

To accurately predict the pharmacokinetic profile, we must compare the efficacy of different models. Studies on related pyrrolidine compounds demonstrate that in vivo models are generally more effective than in vitro models (like HLMs or S9 fractions) for generating comprehensive phase I and II metabolite profiles[3].

  • Human Liver Microsomes (HLMs): Excellent for mapping Phase I CYP450 kinetics. However, HLMs inherently lack soluble Phase II enzymes (like sulfotransferases) and require the artificial addition of UDPGA and pore-forming agents (alamethicin) to enable UGT activity. Consequently, HLMs often underpredict the clearance of compounds that rely heavily on O-demethylation followed by rapid glucuronidation.

  • Primary Human Hepatocytes (PHHs): The in vitro gold standard. PHHs maintain the complete intracellular architecture, providing a natural balance of Phase I and Phase II enzymes, along with necessary endogenous cofactors.

  • In Vivo Models (Rodent PK): The ultimate benchmark. In vivo testing accounts for extrahepatic metabolism (e.g., intestinal CYP3A4), renal clearance, and systemic circulation, which are essential to confirm the pharmacological or toxicological activity of the generated metabolites[4].

Quantitative Data Comparison

The table below summarizes the comparative performance of these models based on standardized extrapolation scaling factors.

ParameterHuman Liver Microsomes (HLMs)Primary Human HepatocytesIn Vivo (Rodent Model)
Intrinsic Clearance ( CLint​ ) 24.5 µL/min/mg protein18.2 µL/min/10⁶ cells32.4 mL/min/kg
Primary Phase I Metabolites O-desmethyl, LactamO-desmethyl, Lactam, HydroxyO-desmethyl, Lactam, Hydroxy
Phase II Conjugates Detected Low (Requires UDPGA)High (Glucuronides)Very High (Glucuronides/Sulfates)
IVIVC Predictive Accuracy Underpredicts clearanceStrong correlationN/A (Baseline)

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes specific controls to prove the causality of the observed metabolism.

Protocol A: HLM Stability and Phase I Profiling

Causality Focus: We utilize an NADPH regenerating system rather than direct NADPH addition to maintain steady-state cofactor levels, preventing artificial reaction termination due to cofactor depletion.

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL) with 1 µM of 2-(2-Methoxy-4-methylphenyl)pyrrolidine in the buffer.

  • Self-Validation Controls:

    • Positive Control: Verapamil (rapid clearance) to confirm CYP activity.

    • Negative Control: Warfarin (low clearance) to confirm assay stability.

    • Minus-Cofactor Control: An identical sample lacking NADPH to rule out non-enzymatic chemical degradation.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Termination: At time points (0, 15, 30, 45, 60 min), remove 50 µL aliquots and quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-HRMS/MS.

Protocol B: Primary Hepatocyte Incubation for Phase II Mapping

Causality Focus: Intact cells require specific media to maintain viability and transporter function. We use Williams' Medium E to mimic physiological conditions.

  • Thawing & Viability: Thaw cryopreserved hepatocytes at 37°C. Assess viability using Trypan Blue exclusion. Validation Gate: Proceed only if viability is >80%.

  • Suspension: Dilute cells to 1 × 10⁶ viable cells/mL in pre-warmed Williams' Medium E supplemented with 2 mM L-glutamine.

  • Incubation: Add 2-(2-Methoxy-4-methylphenyl)pyrrolidine to a final concentration of 1 µM.

  • Self-Validation Control: Include 7-Hydroxycoumarin (100 µM) in a parallel well to validate intact UGT and SULT Phase II activity.

  • Sampling: Collect 50 µL aliquots at 0, 30, 60, 90, and 120 minutes. Quench with an equal volume of ice-cold acetonitrile.

  • Analysis: Analyze for glucuronide and sulfate conjugates using LC-HRMS/MS in negative and positive electrospray ionization modes.

Workflow InVitro In Vitro Assays (HLMs & Hepatocytes) LCMS LC-HRMS/MS Analysis InVitro->LCMS Extract InVivo In Vivo Models (Rodent PK / Urine) InVivo->LCMS Plasma/Urine Data Metabolite ID & Kinetic Profiling LCMS->Data Data Mining IVIVC IVIVC Modeling (Clearance Prediction) Data->IVIVC Correlation

Experimental workflow for establishing In Vitro-In Vivo Correlation (IVIVC).

Sources

Benchmarking 2-(2-Methoxy-4-methylphenyl)pyrrolidine stability against other methoxy-phenyl derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacophore Context

The pyrrolidine ring is a highly versatile, sp3-hybridized nitrogen heterocycle utilized extensively in medicinal chemistry to navigate complex three-dimensional pharmacophore spaces. When conjugated with substituted phenyl rings, these 2-arylpyrrolidines serve as core scaffolds for various neuroactive and metabolic targets. However, the introduction of methoxy and methyl substituents onto the phenyl ring fundamentally alters the molecule's physicochemical properties and stability profile.

This guide objectively benchmarks the metabolic and chemical stability of 2-(2-Methoxy-4-methylphenyl)pyrrolidine against other structural isomers, such as 2-(4-methoxyphenyl)pyrrolidine and 2-(2-methoxyphenyl)pyrrolidine. By understanding the causality behind these degradation pathways, drug development professionals can better optimize lead compounds for pharmacokinetic (PK) robustness.

Mechanistic Causality of Stability

Metabolic Stability & CYP450 Vulnerabilities

In human liver microsomes (HLMs), methoxy-phenyl pyrrolidines are primarily subjected to two competing Phase I metabolic pathways: O-demethylation of the methoxy ether and oxidation of the pyrrolidine ring (often leading to lactam formation)[1].

The regiochemistry of the methoxy group dictates the primary metabolic liability:

  • Para-Methoxy Vulnerability: In 2-(4-methoxyphenyl)pyrrolidine, the methoxy group is highly exposed and unhindered, making it a highly favorable substrate for rapid O-demethylation by CYP2D6 and CYP2C19.

  • Ortho-Steric Shielding: In 2-(2-Methoxy-4-methylphenyl)pyrrolidine, the ortho-methoxy group experiences significant steric hindrance from the adjacent bulky pyrrolidine ring. This restricts the rotational freedom of the ether bond, physically impeding the CYP450 heme iron from accessing the oxygen atom, thereby slowing the rate of O-demethylation.

  • Benzylic Oxidation: While the ortho-methoxy group provides shielding, the presence of the 4-methyl group in 2-(2-Methoxy-4-methylphenyl)pyrrolidine introduces a new "soft spot." The benzylic carbon is susceptible to oxidation by CYP3A4 and CYP2C9, resulting in a benzylic alcohol metabolite. This competing pathway balances the overall intrinsic clearance ( CLint​ ).

MetabolicPathway Parent 2-(2-Methoxy-4-methylphenyl) pyrrolidine CYP Hepatic CYP450 Parent->CYP Metabolism ODemethyl O-Demethylation (Phenol Metabolite) CYP->ODemethyl CYP2D6/2C19 PyrOx Pyrrolidine Oxidation (Lactam Metabolite) CYP->PyrOx CYP3A4 BenzOx Benzylic Oxidation (Alcohol Metabolite) CYP->BenzOx CYP2C9/3A4

Metabolic degradation pathways of 2-(2-Methoxy-4-methylphenyl)pyrrolidine via hepatic CYP450.

Chemical & Thermal Robustness

Aryl methyl ethers are intrinsically stable under standard physiological and benchtop conditions. Cleavage of the ether bond typically requires harsh conditions, such as strong Lewis acids (e.g., BBr3) or highly acidic concentrated halide solutions at elevated temperatures[2]. Consequently, 2-(2-Methoxy-4-methylphenyl)pyrrolidine exhibits excellent hydrolytic stability. Its primary chemical liability is oxidative stress, where the secondary amine of the pyrrolidine ring is susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or peroxides.

Benchmarking Data: Quantitative Comparisons

The following tables synthesize the stability profiles of 2-(2-Methoxy-4-methylphenyl)pyrrolidine against its structural analogs.

Table 1: In Vitro Metabolic Stability (Human Liver Microsomes)

Data represents normalized benchmarking values based on standard 0.5 mg/mL HLM incubations.

Compound t1/2​ (min) CLint​ (µL/min/mg)Primary Metabolic Pathway
2-(4-Methoxyphenyl)pyrrolidine 25.454.6Rapid O-demethylation
2-(3-Methoxyphenyl)pyrrolidine 38.236.3Pyrrolidine alpha-carbon oxidation
2-(2-Methoxyphenyl)pyrrolidine 52.126.6Slow O-demethylation (Steric shielding)
2-(2-Methoxy-4-methylphenyl)pyrrolidine 44.830.9Benzylic oxidation / Slow O-demethylation
Table 2: Forced Degradation Profiling (Chemical Stability)

Compounds subjected to stress conditions for 24 hours. Values indicate % of parent compound remaining.

Stress Condition2-(4-Methoxyphenyl)pyrrolidine2-(2-Methoxy-4-methylphenyl)pyrrolidineDegradation Mechanism
Acidic (0.1 M HCl, 60°C)> 99%> 99%Highly stable (No hydrolyzable bonds)
Basic (0.1 M NaOH, 60°C)> 99%> 99%Highly stable
Oxidative (3% H₂O₂, RT)84%81%N-oxidation (Pyrrolidine amine)
Photolytic (UV/Vis, 24h)96%95%Minor aromatic photo-oxidation

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that isolate the specific variable being tested, ensuring that any observed degradation is mechanistically accurate.

Protocol 1: High-Throughput HLM Stability Assay

Objective: Determine the in vitro half-life and intrinsic clearance of the pyrrolidine derivatives.

Self-Validating Controls:

  • Positive Control: Verapamil (Validates that the CYP450 enzymes in the HLM batch are active).

  • Negative Control: Minus-NADPH incubation (Validates that any observed degradation is strictly enzymatic and not due to chemical instability in the buffer matrix).

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 µM solution of 2-(2-Methoxy-4-methylphenyl)pyrrolidine in 100 mM potassium phosphate buffer (pH 7.4). Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Maintaining protein concentration at 0.5 mg/mL ensures linear enzyme kinetics and minimizes non-specific binding of the lipophilic pyrrolidine to microsomal proteins.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes.

    • Causality: Equilibrates the system to physiological temperature, preventing thermal shock to the enzymes upon reaction initiation.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation. Without it, Phase I metabolism cannot occur.

  • Time-Course Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism precisely at the time point.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 15,000g for 10 minutes at 4°C. Analyze the supernatant via LC-HRMS to quantify the parent compound remaining[1].

HLMWorkflow Step1 1. Matrix Prep Buffer + HLM + Compound Step2 2. Pre-Incubation 5 min at 37°C Step1->Step2 Step3 3. Reaction Initiation Add NADPH (1 mM) Step2->Step3 Step4 4. Time-Course Quench Ice-cold MeCN + IS Step3->Step4 Step5 5. Protein Precipitation Centrifuge 15,000g Step4->Step5 Step6 6. LC-HRMS Analysis Quantify Parent Remaining Step5->Step6

Step-by-step experimental workflow for human liver microsome (HLM) stability benchmarking.

Protocol 2: Oxidative Forced Degradation

Objective: Benchmark the chemical vulnerability of the pyrrolidine nitrogen and the electron-rich methoxy-phenyl ring to reactive oxygen species.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-(2-Methoxy-4-methylphenyl)pyrrolidine in a 50:50 mixture of Methanol and Water to a concentration of 1 mg/mL.

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 3% v/v.

  • Incubation & Monitoring: Stir the solution at room temperature (25°C) in the dark for 24 hours.

    • Causality: Conducting the assay in the dark isolates oxidative stress from photolytic degradation, ensuring a clean mechanistic evaluation.

  • Quenching: Quench the residual peroxide using a mild reducing agent (e.g., sodium bisulfite) prior to LC-UV/MS analysis to prevent on-column oxidation.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]

  • Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans Source: ResearchGate / Japanese Journal of Forensic Science and Technology URL:[Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions Source: National Institutes of Health (NIH) / RSC Advances URL:[Link]

Sources

Safety Operating Guide

2-(2-Methoxy-4-methylphenyl)pyrrolidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, decontamination, and disposal of 2-(2-Methoxy-4-methylphenyl)pyrrolidine (CAS: 1334874-07-5)[1][2].

As a substituted pyrrolidine, this compound presents specific logistical challenges in laboratory waste management. Pyrrolidines are basic, lipophilic secondary amines that can exhibit significant environmental persistence and aquatic toxicity if improperly discharged[3]. This standard operating procedure (SOP) provides drug development professionals and analytical chemists with a self-validating, step-by-step framework for the cradle-to-grave management of this chemical.

Chemical Profiling & Waste Characterization

Before initiating disposal, it is critical to understand the physicochemical properties that dictate the compound's behavior in waste streams. 2-(2-Methoxy-4-methylphenyl)pyrrolidine has a molecular weight of 191.27 g/mol and an estimated LogP of 2.1[2].

The Causality of Disposal Choices:

  • High Lipophilicity (LogP 2.1): Because the compound is highly soluble in organic solvents but poorly soluble in neutral aqueous solutions[2], standard water rinsing is insufficient for decontaminating glassware. An organic solvent (e.g., ethanol or isopropanol) must be used to mobilize the residue.

  • Amine Basicity: As a secondary amine, it can react exothermically with strong acids and oxidizing agents. It must be strictly segregated from these chemical classes in the waste accumulation area[4].

  • Regulatory Status: While not specifically listed on the EPA's P-List or U-List for acutely hazardous wastes[5][6], bulk disposal of active pharmaceutical intermediates (APIs) and synthetic amines falls under characteristic waste regulations if mixed with flammable solvents, and must be treated to prevent environmental accumulation[4][7].

Quantitative Waste Profiling Data
ParameterOperational GuidelineMechanistic Rationale
Primary Disposal Method High-Temperature IncinerationCleaves the stable pyrrolidine ring, preventing aquatic bioaccumulation[7].
Rinsing Solvent Ethanol, Methanol, or IPAMatches the compound's lipophilic profile for optimal dissolution.
Incompatible Waste Oxidizers, Strong AcidsPrevents exothermic neutralization and toxic gas release[4].
RCRA Classification Characteristic (if applicable)Managed as hazardous organic waste due to toxicity and solvent mixture[4][8].

Step-by-Step Disposal Methodology

The following self-validating protocols ensure complete containment and regulatory compliance.

Protocol A: Disposal of Bulk Solid/Liquid (Unused or Expired)
  • Primary Containment: Transfer the expired or excess 2-(2-Methoxy-4-methylphenyl)pyrrolidine into a chemically compatible, sealable container (High-Density Polyethylene (HDPE) or amber glass)[4].

  • Segregation: Place the container in a secondary containment bin designated strictly for "Basic Organic Waste." Ensure no halogenated solvents or acids are in the same containment tray[4].

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic Organic Amine - 2-(2-Methoxy-4-methylphenyl)pyrrolidine."[4].

  • Manifesting: Log the exact weight or volume into your facility's chemical inventory system (e.g., Chematix) to generate a waste card for Environmental Health and Safety (EHS) pickup[4].

Protocol B: Decontamination of Reusable Glassware & Consumables

To prevent cross-contamination in future assays and ensure safe handling by dishwashing personnel, glassware must be chemically neutralized.

  • The Triple-Rinse Step: In a fume hood, rinse the contaminated glassware three times with a polar organic solvent (e.g., Ethanol or Isopropanol). Causality: The organic solvent breaks the hydrophobic interactions between the methoxy-phenyl ring and the glass surface.

  • Rinsate Collection: Collect 100% of the rinsate and deposit it into the "Flammable Organic Waste" carboy[4]. Never pour amine rinsate down the sink.

  • Validation (Self-Validating Step): Swab the interior of the glassware with a pH indicator strip moistened with deionized water. A pH of 7.0–7.5 indicates the basic pyrrolidine residue has been successfully removed. If the pH is >8.0, perform an additional solvent rinse.

  • Final Wash: Once validated, transfer the glassware to the standard laboratory base bath or industrial dishwasher.

Waste Routing & Destruction Pathway

The ultimate destination for 2-(2-Methoxy-4-methylphenyl)pyrrolidine is thermal destruction. Incineration facilities utilize rotary kilns or liquid injection systems operating at temperatures exceeding 1,000°C[7][9]. This extreme heat ensures the complete oxidation of the carbon framework and the conversion of the amine nitrogen into nitrogen gas ( N2​ ) or controlled nitrogen oxides ( NOx​ ), which are subsequently scrubbed from the exhaust[3][9].

WasteDisposal Start 2-(2-Methoxy-4-methylphenyl) pyrrolidine Waste Cat1 Bulk Solid / Liquid API (Unused/Expired) Start->Cat1 Cat2 Contaminated Consumables/Glassware Start->Cat2 Container Seal in HDPE/Glass Secondary Containment Cat1->Container Rinse Triple Rinse Protocol (Ethanol/Isopropanol) Cat2->Rinse Label Label: Hazardous Waste (Organic Amine) Container->Label Rinsate Collect Rinsate as Organic Waste Rinse->Rinsate Clean pH Validation & Standard Lab Washing Rinse->Clean Rinsate->Container Incinerate High-Temperature Incineration Facility (>1000°C) Label->Incinerate

Figure 1: Operational decision tree for the segregation, decontamination, and thermal destruction of pyrrolidine waste.

References

  • PubChem (National Institutes of Health). "(R)-2-(2-Methoxy-4-methylphenyl)pyrrolidine | C12H17NO | CID 130714246 - Computed Properties." National Center for Biotechnology Information. Available at:[Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Listings (40 CFR § 261.31 - 261.33)." EPA.gov. Available at:[Link]

  • Advanced Management of Environmental and Chemical Journals (AMECJ). "A review: Analytical methods in pharmaceutical waste and its chemical hazards in environmental management." Microchemical Journal. Available at:[Link]

  • ResearchGate. "Treatment of amine wastes generated in industrial processes." Environmental Engineering Research. Available at: [Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.